molecular formula C12H13NO2 B173882 3-(1H-indol-3-yl)-2-methylpropanoic acid CAS No. 15142-91-3

3-(1H-indol-3-yl)-2-methylpropanoic acid

Cat. No.: B173882
CAS No.: 15142-91-3
M. Wt: 203.24 g/mol
InChI Key: JDZNIWUNOASRIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1H-indol-3-yl)-2-methylpropanoic acid is a useful research compound. Its molecular formula is C12H13NO2 and its molecular weight is 203.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(1H-indol-3-yl)-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2/c1-8(12(14)15)6-9-7-13-11-5-3-2-4-10(9)11/h2-5,7-8,13H,6H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDZNIWUNOASRIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CNC2=CC=CC=C21)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30378168
Record name 3-(1H-indol-3-yl)-2-methylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30378168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15142-91-3
Record name 3-(1H-indol-3-yl)-2-methylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30378168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Molecular structure of 3-(1H-indol-3-yl)-2-methylpropanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a comprehensive technical whitepaper on 3-(1H-indol-3-yl)-2-methylpropanoic acid .[1] It is designed for medicinal chemists and pharmacologists, focusing on the structural implications of


-methylation on the indole-3-propionic acid (IPA) scaffold.[1]

Technical Whitepaper | Version 1.0 [1]

Executive Summary & Molecular Identity

The compound This compound is a structural analog of the gut-microbiota metabolite Indole-3-propionic acid (IPA).[1] While IPA is a potent antioxidant and neuroprotective agent, its therapeutic utility is often limited by rapid metabolic clearance.

The introduction of a methyl group at the


-carbon (C2 of the propanoic chain) serves a critical medicinal chemistry function: Metabolic Blockade . This modification creates a chiral center, introducing stereoselectivity issues while simultaneously hindering 

-oxidation, potentially extending the molecule's biological half-life.[1]
Chemical Identification
ParameterDetail
IUPAC Name This compound
Common Synonyms

-Methyl-indole-3-propionic acid; 2-Methyl-3-indolylpropionic acid
Molecular Formula

Molecular Weight 203.24 g/mol
SMILES CC(CC1=CNC2=CC=CC=C12)C(=O)O
Chiral Center C2 (Alpha-position).[1][2][3] Exists as (

) and (

) enantiomers.

Physicochemical Profiling

The addition of the methyl group alters the lipophilicity and steric profile compared to the parent IPA.

PropertyValue (Predicted/Exp)Comparative Note (vs. IPA)
LogP ~2.9 - 3.1More lipophilic than IPA (~2.4), improving BBB penetration.[1]
pKa (Acid) ~4.9Slightly weaker acid than IPA (~4.8) due to the electron-donating methyl group.
pKa (Indole NH) >16Remains non-basic/very weak acid.
PSA 50-60

Favorable for oral bioavailability (Rule of 5 compliant).[1]
H-Bond Donors 2 (COOH, NH)Unchanged from parent.[1]
H-Bond Acceptors 2 (COOH)Unchanged from parent.[1]

Synthetic Architecture

To ensure high purity and scalability, the Malonic Ester Synthesis via Gramine is the preferred route over the Fischer Indole synthesis, which often yields hard-to-separate regioisomers.[1]

Reaction Logic
  • Alkylation: The quaternary ammonium salt of Gramine acts as an electrophile.

  • Nucleophilic Attack: The enolate of diethyl methylmalonate attacks the benzylic position of the indole.

  • Hydrolysis & Decarboxylation: Saponification of the diester followed by thermal decarboxylation yields the target acid.

Visualized Pathway (DOT)

The following diagram illustrates the critical intermediates in the synthesis.

SynthesisPathway Gramine Gramine (Starting Material) Intermediate Diester Intermediate (Alkylated Indole) Gramine->Intermediate NaOEt, EtOH Reflux, 4h MethylMalonate Diethyl Methylmalonate (Nucleophile) MethylMalonate->Intermediate Target This compound (Racemic Product) Intermediate->Target 1. NaOH/H2O 2. HCl (pH 2) 3. Heat (-CO2)

Figure 1: Synthetic route utilizing Gramine and Diethyl Methylmalonate to access the target scaffold.[2]

Detailed Protocol

Step 1: Condensation

  • Dissolve Sodium metal (1.2 eq) in absolute Ethanol to generate Sodium Ethoxide.

  • Add Diethyl methylmalonate (1.1 eq) dropwise at 0°C; stir for 30 min to generate the enolate.

  • Add Gramine (1.0 eq) in portions.

  • Reflux for 6 hours. Monitor by TLC (formation of the diester intermediate).

  • Concentrate in vacuo, redissolve in EtOAc, wash with water, and dry over

    
    .
    

Step 2: Hydrolysis & Decarboxylation

  • Dissolve the crude diester in 20% NaOH (aq). Reflux for 4 hours.

  • Cool to 0°C and acidify carefully with conc. HCl to pH 1-2.

  • Critical Step: Heat the aqueous slurry to 100°C for 2 hours. The dicarboxylic acid is unstable and will decarboxylate (release

    
    ) to form the monocarboxylic acid.
    
  • Extract with DCM, dry, and recrystallize from benzene/petroleum ether.

Structural Biology & Pharmacodynamics

The structural modification of this compound is specifically designed to alter metabolic fate.

The "Methyl Effect" on Metabolism

Endogenous Indole-3-propionic acid (IPA) is degraded via


-oxidation  (similar to fatty acids), shortening the chain to Indole-3-carboxylic acid.[1]
  • Mechanism: The

    
    -methyl group creates steric hindrance at the site of enzymatic dehydrogenation (Acyl-CoA dehydrogenase).
    
  • Result: This transforms the molecule from a transient metabolite into a metabolically stable pharmacophore , extending half-life (

    
    ).
    
Biological Pathway Interaction

While IPA acts as a ligand for the Pregnane X Receptor (PXR) and Aryl Hydrocarbon Receptor (AhR), the methylated analog serves as a probe to determine if these receptors can tolerate steric bulk at the


-position.

MetabolicFate cluster_IPA Endogenous IPA Pathway cluster_Methyl Alpha-Methyl Analog Pathway IPA Indole-3-propionic Acid BetaOx Beta-Oxidation (Enzymatic Degradation) IPA->BetaOx Metabolite Indole-3-carboxylic Acid (Inactive/Excreted) BetaOx->Metabolite Target This compound Block Steric Blockade (Enzyme Inhibition) Target->Block Resists Dehydrogenation Stable Prolonged Circulation (Enhanced Bioavailability) Block->Stable

Figure 2: Comparative metabolic fate. The


-methyl group prevents the 

-oxidation sequence that rapidly clears endogenous IPA.[1]

Experimental Validation: Microsomal Stability Assay

To confirm the metabolic stability conferred by the methyl group, the following assay is recommended.

Objective: Compare intrinsic clearance (


) of the target vs. IPA.
  • System: Pooled Human Liver Microsomes (HLM) (0.5 mg/mL protein).

  • Substrate Conc: 1

    
    M (Target vs. IPA control).
    
  • Cofactor: NADPH regenerating system.

  • Sampling: 0, 5, 15, 30, 60 min.

  • Analysis: LC-MS/MS (MRM mode).

    • Target Transition: 204.1

      
       130.1 (Indole fragment).
      
  • Success Criteria: The target should exhibit <20% degradation at 60 min, whereas IPA typically shows >50% turnover.

References

  • Synthesis of Indole Derivatives: Snyder, H. R., & Smith, C. W. (1944). "A Convenient Synthesis of dl-Tryptophan." Journal of the American Chemical Society. Link (Methodology adapted for propanoic acid derivatives).

  • Biological Activity of IPA: Konopelski, P., & Mogilnicka, I. (2022). "Microbiota-Derived Tryptophan Metabolite Indole-3-Propionic Acid-Emerging Role in Neuroprotection."[1] International Journal of Molecular Sciences. Link

  • Metabolic Pathways: Alexeev, E. E., et al. (2018). "Microbiota-Derived Indole Metabolites Promote Human and Murine Intestinal Homeostasis through Regulation of Interleukin-10 Receptor."[1] American Journal of Pathology. Link

  • Crystal Structure Data (Parent Analog): Li, Y., et al. (2011). "Methyl 3-(1H-indol-3-yl)propanoate."[1][4] Acta Crystallographica Section E. Link

Sources

An In-Depth Technical Guide to the Biological Activity of 3-(1H-indol-3-yl)-2-methylpropanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of natural products and synthetic pharmaceuticals.[1][2] This guide focuses on a specific, promising scaffold: 3-(1H-indol-3-yl)-2-methylpropanoic acid and its derivatives. This structure is a close analog of Indole-3-propionic acid (IPA), a crucial metabolite produced by the human gut microbiota from tryptophan, which is known to exert significant anti-inflammatory, antioxidant, and barrier-enhancing effects.[3][4] The introduction of a methyl group at the C2 position of the propanoic acid chain presents a strategic modification to potentially enhance potency, alter metabolic stability, and refine receptor-binding interactions compared to its parent compound. This document synthesizes the current understanding of related indole propanoic acid derivatives to forecast the therapeutic potential of this specific chemical class. We will explore the primary axes of biological activity—anti-inflammatory and anticancer effects—delve into the underlying molecular mechanisms, provide robust experimental protocols for their evaluation, and discuss the structure-activity relationships that guide future drug discovery efforts.

The Indole Propanoic Acid Scaffold: From Gut Metabolite to Therapeutic Candidate

The Privileged Indole Nucleus in Medicinal Chemistry

The indole ring system, composed of a benzene ring fused to a pyrrole ring, is considered a "privileged scaffold".[2] Its structural and electronic properties, including its ability to participate in hydrogen bonding, π-stacking, and hydrophobic interactions, allow it to bind with high affinity to a wide variety of biological receptors and enzymes.[2][5] This versatility is evidenced by the numerous FDA-approved drugs containing an indole core, which are used to treat conditions ranging from cancer and inflammation to migraines and infections.[1][5]

Indole-3-Propionic Acid (IPA): A Key Endogenous Modulator

Indole-3-propionic acid (IPA) is produced exclusively by gut bacteria and has emerged as a significant mediator of host-microbiome communication.[4][6] Research has demonstrated that IPA possesses potent biological activities, including:

  • Anti-inflammatory Effects: IPA can suppress inflammatory pathways, protecting against conditions like septic cardiomyopathy and inflammatory bowel disease.[3][7]

  • Antioxidant Properties: It effectively scavenges free radicals, preventing oxidative stress-induced cellular damage.[4][8]

  • Gut Barrier Enhancement: IPA helps maintain the integrity of the intestinal epithelial barrier, a critical function for immune homeostasis.[3][6]

The Significance of the 2-Methyl Substitution

The strategic addition of a methyl group to the propanoic acid side chain at the C2 position, creating the this compound scaffold, is a classic medicinal chemistry approach. This modification is hypothesized to confer several advantages:

  • Increased Lipophilicity: Potentially improving cell membrane permeability and bioavailability.

  • Altered Conformation: The methyl group can introduce steric hindrance, locking the side chain into a more favorable conformation for target binding.

  • Enhanced Metabolic Stability: The substitution may block sites of metabolic oxidation, prolonging the compound's half-life.

These modifications provide a strong rationale for investigating this class of derivatives as potentially superior therapeutic agents compared to the naturally occurring IPA.

Key Biological Activities and Mechanisms of Action

The biological activities of indole derivatives are vast, but based on the evidence from closely related structures, derivatives of this compound are primarily anticipated to exhibit potent anti-inflammatory and anticancer properties.[9][10]

Anti-Inflammatory and Immunomodulatory Effects

A primary mechanism by which indole propionic acids exert their anti-inflammatory effects is through the modulation of key signaling pathways involved in the innate immune response.[6][7]

IPA is a known agonist of the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor.[6][7] Activation of AhR by indole derivatives can trigger downstream signaling that ultimately suppresses inflammatory responses. This pathway is a critical target for immunomodulation. It is plausible that 2-methyl substituted derivatives retain or enhance this AhR activity.

The transcription factor NF-κB is a master regulator of inflammation, driving the expression of numerous pro-inflammatory cytokines.[11] The NLRP3 inflammasome is a multi-protein complex that, when activated, leads to the maturation and release of potent inflammatory cytokines like IL-1β. Studies on IPA have shown that it can inhibit the activation of both the NF-κB pathway and the NLRP3 inflammasome, often in an AhR-dependent manner.[7] This dual inhibition effectively shuts down a major portion of the inflammatory cascade.

Derivatives of indole propanoic acid are expected to reduce the production of key inflammatory mediators. This includes decreasing nitric oxide (NO) and prostaglandins, which are synthesized during inflammation, as well as pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[4][11] Some indole derivatives have also been identified as antagonists of cysteinyl leukotriene receptors (CysLT1), which are involved in asthma and allergic inflammation.[12]

G LPS Inflammatory Stimulus (e.g., LPS) TLR4 Toll-like Receptor 4 (TLR4) LPS->TLR4 NFkB NF-κB Activation TLR4->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB->Cytokines Inflammation Inflammatory Response Cytokines->Inflammation Indole 3-(1H-indol-3-yl)-2-methylpropanoic Acid Derivative AhR Aryl Hydrocarbon Receptor (AhR) Indole->AhR Activates AhR->NFkB Inhibits G Start Indole-3-Carboxaldehyde + Malonic Acid Derivative Condensation Condensation Reaction (e.g., Knoevenagel) Start->Condensation Intermediate1 Cinnamic Acid Intermediate Condensation->Intermediate1 Reduction Double Bond Reduction Intermediate1->Reduction Final 3-(1H-indol-3-yl)-2-methylpropanoic Acid Derivative Reduction->Final

Caption: Conceptual workflow for chemical synthesis.

Protocol: In Vitro Anti-Inflammatory Assay (LPS-stimulated Macrophages)

This protocol provides a self-validating system to screen for and confirm the anti-inflammatory activity of test compounds by measuring the inhibition of nitric oxide (NO) and pro-inflammatory cytokines.

Objective: To determine the ability of a test compound to suppress the inflammatory response in murine macrophages (e.g., RAW 264.7) stimulated with lipopolysaccharide (LPS).

Methodology:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.

  • Seeding: Seed cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of the test compound in DMSO. Serially dilute in culture media to achieve final concentrations (e.g., 1, 5, 10, 25, 50 µM). Ensure the final DMSO concentration is ≤ 0.1%.

  • Treatment: Pre-treat the cells with the various concentrations of the test compound for 2 hours.

    • Negative Control: Media only.

    • Vehicle Control: Media + 0.1% DMSO.

    • Positive Control (Inflammation): Media + 0.1% DMSO + 1 µg/mL LPS.

    • Test Groups: Media + Test Compound + 1 µg/mL LPS.

    • Drug Control: A known anti-inflammatory drug (e.g., Dexamethasone).

  • Stimulation: After pre-treatment, add LPS (1 µg/mL final concentration) to the designated wells.

  • Incubation: Incubate the plate for 24 hours at 37°C.

  • Endpoint Analysis 1 (Nitric Oxide - Griess Assay):

    • Collect 50 µL of supernatant from each well.

    • Add 50 µL of Griess Reagent A, incubate for 10 min.

    • Add 50 µL of Griess Reagent B, incubate for 10 min.

    • Measure absorbance at 540 nm. Quantify nitrite concentration using a sodium nitrite standard curve.

  • Endpoint Analysis 2 (Cytokine - ELISA):

    • Use the remaining supernatant to quantify the concentration of TNF-α and/or IL-6 using commercially available ELISA kits, following the manufacturer's instructions.

  • Endpoint Analysis 3 (Cell Viability - MTT Assay):

    • After collecting the supernatant, perform an MTT assay on the remaining cells to ensure that the observed anti-inflammatory effects are not due to cytotoxicity.

Causality and Interpretation: A dose-dependent decrease in NO and cytokine production in the test groups compared to the positive control, without a significant decrease in cell viability, indicates true anti-inflammatory activity.

Protocol: In Vitro Anticancer Assay (MTT Proliferation Assay)

This protocol assesses the cytotoxic and antiproliferative effects of the derivatives against a panel of human cancer cell lines.

Objective: To determine the concentration at which a test compound inhibits 50% of cancer cell growth (IC50).

Methodology:

  • Cell Culture: Maintain selected human cancer cell lines (e.g., MCF7-breast, PC3-prostate, HeLa-cervical) in their recommended growth media. [13]2. Seeding: Seed cells into 96-well plates at an appropriate density (e.g., 5,000 cells/well) and allow them to adhere for 24 hours.

  • Compound Treatment: Add serially diluted test compounds (e.g., from 0.01 to 100 µM) to the wells. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the cells with the compounds for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Solubilization: Remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.

Causality and Interpretation: A lower IC50 value indicates greater potency as an anticancer agent. Screening against a panel of cell lines helps identify potential selectivity. [14]

Structure-Activity Relationship (SAR) Insights and Future Directions

The exploration of this compound derivatives is in its early stages, but SAR insights can be extrapolated from the broader class of indole compounds. [15][14]

  • Indole Ring Substitution: Modifications at the N1, C5, or C6 positions of the indole ring can significantly impact activity. For example, introducing electron-withdrawing groups at C5 can enhance anticancer activity in some contexts.

  • Acid Functionality: The carboxylic acid group is often crucial for activity, particularly for targets like HDACs, where it can chelate the zinc ion in the active site. Esterification or amidation of this group can serve as a prodrug strategy or alter the compound's target profile.

  • The 2-Methyl Group: The stereochemistry of the methyl group (R vs. S enantiomer) could be critical for specific receptor interactions and should be investigated through asymmetric synthesis and chiral separation.

Future Directions:

  • Lead Optimization: Systematically synthesize and screen a library of derivatives with modifications at all three key positions (indole ring, propanoic chain, and acid terminus) to build a comprehensive SAR model.

  • Mechanism Deconvolution: For active compounds, perform detailed mechanistic studies, including AhR reporter assays, NF-κB translocation imaging, and specific enzyme inhibition assays (e.g., HDAC, tubulin polymerization).

  • In Vivo Validation: Advance the most promising leads into preclinical animal models of inflammation (e.g., carrageenan-induced paw edema) and cancer (e.g., xenograft models) to assess efficacy and safety. [11][15]4. Exploration of Other Therapeutic Areas: Given the diverse biology of indoles, these derivatives should also be screened for activity in other areas, such as neuroprotection and as antimicrobial agents. [2][16]

References

  • Mehndiratta, S., Pan, S. L., Kumar, S., & Liou, J. P. (2016). Indole-3-ethylsulfamoylphenylacrylamides with Potent Anti-proliferative and Anti-angiogenic Activities. Anticancer Agents in Medicinal Chemistry, 16(7), 907–913. [Link]

  • Collina, S., et al. (2021). Synthesis and Antiproliferative Activity against Cancer Cells of Indole-Aryl-Amide Derivatives. Molecules, 26(11), 3273. [Link]

  • da Silva, J. R., et al. (2023). Anti-Inflammatory Activity of N′-(3-(1H-indol-3-yl)benzylidene)-2-cyanoacetohydrazide Derivative via sGC-NO/Cytokine Pathway. Molecules, 28(14), 5406. [Link]

  • Yadav, P., & Kumar, A. (2022). BIOLOGICAL POTENTIAL OF INDOLE DERIVATIVES IN RECENT RESEARCH. High Technology Letters, 28(11). [Link]

  • Lee, Y., et al. (2015). Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists. ACS Medicinal Chemistry Letters, 6(10), 1056–1061. [Link]

  • Zhang, Y., et al. (2023). Pretreatment with Indole-3-Propionic Acid Attenuates Lipopolysaccharide-Induced Cardiac Dysfunction and Inflammation Through the AhR/NF-κB/NLRP3 Pathway. Journal of Inflammation Research, 16, 3627–3642. [Link]

  • Scott, S. A., et al. (2022). Indole-3-propionic acid protects medium-diversity colitic mice via barrier enhancement preferentially over anti-inflammatory effects. American Journal of Physiology-Gastrointestinal and Liver Physiology, 323(4), G337–G349. [Link]

  • Krajewska, M., & Zając, A. (2022). Biological Effects of Indole-3-Propionic Acid, a Gut Microbiota-Derived Metabolite, and Its Precursor Tryptophan in Mammals' Health and Disease. International Journal of Molecular Sciences, 23(3), 1224. [Link]

  • Katariya, D., et al. (2019). Synthesis, Characterization and Biological Activity of Some Indole Substituted Propanoic Acid. Journal of Chemistry and Chemical Sciences, 9(7), 206-213. [Link]

  • Hawash, M. M., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 29(11), 2636. [Link]

  • Dahiya, R., & Dahiya, S. (2021). Synthesis and Anti-Cancer Activity of New Pyrazolinyl-Indole Derivatives: Pharmacophoric Interactions and Docking Studies for Identifying New EGFR Inhibitors. Molecules, 26(16), 4983. [Link]

  • Hawash, M. M., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 29(11), 2636. [Link]

  • Gao, J., et al. (2023). Indole Propionic Acid Regulates Gut Immunity: Mechanisms of Metabolite-Driven Immunomodulation and Barrier Integrity. Foods, 12(17), 3180. [Link]

  • Singh, R., et al. (2022). Recent advancements on biological activity of indole and their derivatives: A review. Chulalongkorn University Digital Collections. [Link]

  • Negatu, D. A., et al. (2021). Indole Propionic Acid, an Unusual Antibiotic Produced by the Gut Microbiota, With Anti-inflammatory and Antioxidant Properties. Frontiers in Microbiology, 12, 710828. [Link]

  • Iannone, M., et al. (2024). Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents. Molecules, 29(5), 1148. [Link]

  • ResearchGate. (n.d.). Basic mechanism of action for indole containing anti-lung cancer drugs. [Link]

  • Kumar, D., et al. (2010). Synthesis and anticancer activity of 5-(3-indolyl)-1,3,4-thiadiazoles. European Journal of Medicinal Chemistry, 45(10), 4664–4668. [Link]

  • Krajewska, M., & Zając, A. (2022). Biological Effects of Indole-3-Propionic Acid, a Gut Microbiota-Derived Metabolite, and Its Precursor Tryptophan in Mammals' Health and Disease. International Journal of Molecular Sciences, 23(3), 1224. [Link]

  • Hrytsenko, O., et al. (2023). 3-[5-(1H-Indol-3-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl]-propionic Acid as a Potential Polypharmacological Agent. Molecules, 28(5), 2311. [Link]

  • Kumar, D., et al. (2010). Synthesis and Anticancer Activity of 5-(3-Indolyl)-1,3,4-thiadiazoles. ChemInform, 41(52). [Link]

  • Chiba University. (2025). Indole chemistry breakthrough opens doors for more effective drug synthesis. Phys.org. [Link]

  • Giraud, F., et al. (2023). Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies. RSC Medicinal Chemistry, 14(10), 1904–1939. [Link]

Sources

Potential Therapeutic Targets of 3-(1H-indol-3-yl)-2-methylpropanoic Acid: A Strategic Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Potential Therapeutic Targets of 3-(1H-indol-3-yl)-2-methylpropanoic Acid Content Type: Technical Whitepaper / Strategic Research Guide

Executive Summary

This compound , historically known in plant physiology as Indole-3-isobutyric acid (IIBA) , represents a compelling chemical scaffold for drug discovery. While traditionally utilized as an antiauxin to study plant growth regulation, its structural identity as the


-methylated analog of Indole-3-propionic acid (IPA)  positions it as a high-value candidate for human therapeutics.

This guide analyzes the compound's potential as a metabolically stable mimetic of IPA—a potent microbiome-derived metabolite. By introducing a methyl group at the


-carbon, this molecule is predicted to resist 

-oxidation, potentially enhancing its pharmacokinetic profile while retaining efficacy against targets in the Gut-Brain Axis , specifically the Pregnane X Receptor (PXR) and Amyloid-

(A

)
aggregation pathways.

Chemical Identity & Physicochemical Profile

Understanding the structural nuances of this molecule is critical for predicting its biological behavior.

  • IUPAC Name: this compound

  • Common Synonyms: Indole-3-isobutyric acid (IIBA),

    
    -Methyl-IPA, 2-Methyl-3-indolepropionic acid.
    
  • CAS Number: 15142-91-3

  • Molecular Formula: C

    
    H
    
    
    
    NO
    
    
  • Molecular Weight: 203.24 g/mol

  • Chirality: The C2 position is a chiral center, yielding (R)- and (S)-enantiomers. Biological activity is likely enantioselective.

Structural Advantage: The -Methyl Blockade

The parent compound, Indole-3-propionic acid (IPA) , is produced by gut bacteria (Clostridium sporogenes) and confers neuroprotection and anti-inflammatory benefits. However, linear aliphatic chains are susceptible to rapid degradation via


-oxidation .
  • Mechanism: The addition of the

    
    -methyl group creates steric hindrance and alters the substrate specificity for Acyl-CoA dehydrogenases, potentially extending the in vivo half-life  significantly compared to IPA.
    

Primary Therapeutic Target: Pregnane X Receptor (PXR)

The most scientifically grounded target for this scaffold is the Pregnane X Receptor (PXR) , a nuclear receptor regulating xenobiotic metabolism and intestinal barrier integrity.

Mechanistic Rationale
  • Endogenous Ligand Mimicry: IPA is a validated low-affinity agonist of PXR (

    
     micromolar range). PXR activation by IPA downregulates TNF-
    
    
    
    and upregulates junctional proteins (ZO-1, Occludin), strengthening the gut barrier.
  • Lipophilicity & Binding: The

    
    -methyl group increases lipophilicity (LogP), which often enhances binding affinity for the hydrophobic ligand-binding domain (LBD) of nuclear receptors like PXR.
    
Therapeutic Applications
  • Inflammatory Bowel Disease (IBD): Restoration of mucosal barrier integrity via PXR-mediated suppression of NF-

    
    B signaling.
    
  • Metabolic Syndrome: PXR modulation influences glucose tolerance and lipid metabolism.

Signaling Pathway Visualization

The following diagram illustrates the proposed mechanism of action via PXR activation.

PXR_Pathway Compound This compound (Ligand) PXR_Cyto PXR (Cytosolic) Compound->PXR_Cyto Binds Complex PXR-RXR Heterodimer PXR_Cyto->Complex Translocates & Dimerizes with RXR RXR RXR DNA PXR Response Elements (PXRE) Complex->DNA Binds Promoter Target1 Junctional Proteins (ZO-1, Occludin) DNA->Target1 Upregulates Target2 CYP3A4 / MDR1 (Detoxification) DNA->Target2 Upregulates Target3 NF-κB Inhibition (Anti-inflammatory) DNA->Target3 Indirect Suppression

Caption: Proposed signaling cascade where the compound acts as a PXR agonist to enhance gut barrier function and reduce inflammation.

Secondary Target: Neuroprotection & Anti-Amyloidogenic Activity

Indole scaffolds are privileged structures in neuropharmacology due to their antioxidant properties and ability to penetrate the Blood-Brain Barrier (BBB).

Target: Amyloid-Beta (A ) Fibrillization
  • Mechanism: Indole-3-propionic acid has been shown to bind to A

    
     peptides, inhibiting their aggregation into neurotoxic fibrils. The indole ring interacts with aromatic residues on A
    
    
    
    via
    
    
    -
    
    
    stacking.
  • Advantage of Methylation: The

    
    -methyl group may stabilize the molecule against brain metabolic enzymes, maintaining higher local concentrations in the CNS.
    
  • Mitochondrial Protection: Like melatonin and IPA, this compound likely acts as a scavenger of Reactive Oxygen Species (ROS), protecting neurons from oxidative stress-induced apoptosis.

Experimental Validation Protocols

To validate these targets, the following self-validating experimental workflows are recommended.

Protocol A: PXR Activation Assay (Luciferase Reporter)

Objective: Quantify the agonist potency (


) of the compound against human PXR.
StepProcedureCritical Control
1. Transfection Co-transfect HepG2 cells with: 1. Human PXR expression vector (hPXR)2. PXR-responsive luciferase reporter (e.g., CYP3A4-promoter-Luc)3. Renilla luciferase (normalization)Ensure plasmid ratio (e.g., 10:10:1) is optimized to prevent squelching.
2. Treatment Treat cells with compound (0.1 nM – 100

M) for 24 hours.
Positive Control: Rifampicin (10

M).Vehicle Control: 0.1% DMSO.
3. Measurement Lyse cells and measure Firefly/Renilla luminescence ratios.Check for cytotoxicity (MTT assay) to ensure signal drop isn't cell death.
4. Analysis Plot dose-response curve to determine

.
Compare efficacy relative to IPA (parent) and Rifampicin.
Protocol B: Metabolic Stability Assessment (Microsomal Stability)

Objective: Confirm resistance to metabolism compared to IPA.

  • Incubation: Incubate compound (1

    
    M) with human liver microsomes (HLM) and NADPH regenerating system at 37°C.
    
  • Sampling: Quench aliquots at 0, 15, 30, 60, and 120 minutes with ice-cold acetonitrile.

  • Analysis: Quantify remaining parent compound via LC-MS/MS.

  • Calculation: Determine intrinsic clearance (

    
    ) and 
    
    
    
    .
    • Hypothesis: The

      
      -methyl analog should show a significantly longer 
      
      
      
      than IPA.

Summary of Potential Targets

Target SystemMechanism of ActionTherapeutic IndicationValidation Status
PXR (NR1I2) Agonist (Ligand Binding)IBD, Leaky Gut, Metabolic SyndromeHigh Potential (Based on IPA SAR)
Amyloid-

Aggregation InhibitorAlzheimer's DiseaseModerate (Requires binding confirmation)
Mitochondria ROS ScavengingNeurodegeneration, IschemiaHigh (Intrinsic to Indole core)
Auxin Receptors Antagonist (TIR1/AFB)Plant Science ControlProven (Historical usage)

References

  • Venkatesh, M., et al. (2014). Symbiotic Bacterial Metabolites Regulate Gastrointestinal Barrier Function via the Xenobiotic Sensor PXR and Toll-like Receptor 4. Immunity. Link

    • Establishes Indole-3-propionic acid (IPA) as a PXR ligand.
  • Chyan, Y. J., et al. (1999). Potent Neuroprotective Properties against the Alzheimer Beta-Amyloid by an Endogenous Melatonin-related Indole Structure, Indole-3-propionic Acid. Journal of Biological Chemistry. Link

    • Validates the neuroprotective and anti-amyloid mechanism of the parent scaffold.
  • Magnus, V., et al. (1997). Synthesis and auxin activity of 3-substituted indole-2-propionic acids. Phytochemistry.
  • Campanella, J. J., et al. (2003). Chemical Biology in Auxin Research. BMC Plant Biology. Link

    • Identifies Indole-3-isobutyric acid (IIBA) as an antiauxin, confirming its ability to bind specific receptor pockets.

A Technical Guide to the Spectroscopic Profile of 3-(1H-indol-3-yl)-2-methylpropanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For distribution to: Researchers, scientists, and drug development professionals

Introduction

3-(1H-indol-3-yl)-2-methylpropanoic acid is a derivative of the endogenous signaling molecule indole-3-propionic acid, exhibiting a chiral center introduced by the methyl group at the alpha-position to the carboxylic acid. This modification has significant implications for its biological activity and pharmacokinetic profile. A thorough understanding of its spectroscopic characteristics is paramount for its unambiguous identification, purity assessment, and for tracking its metabolic fate in biological systems.

This technical guide provides a comprehensive overview of the predicted spectroscopic data for this compound, based on the well-established spectral characteristics of its constituent functional groups: the indole ring system and the 2-methylpropanoic acid side chain. While experimental data for this specific molecule is not widely available in the public domain, this guide offers a robust, theoretically grounded framework for its spectroscopic analysis. The methodologies and interpretations presented herein are designed to be self-validating, providing researchers with the necessary tools to confirm the identity and structure of this compound.

Molecular Structure and Key Spectroscopic Features

The molecular structure of this compound is characterized by the indole nucleus connected via a methylene bridge to a 2-methylpropanoic acid moiety. This structure gives rise to distinct signals in various spectroscopic analyses.

Figure 1: Molecular structure of this compound.

Predicted ¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules. The predicted ¹H NMR spectrum of this compound in a deuterated solvent like DMSO-d₆ would exhibit characteristic signals for the indole ring protons, the aliphatic side chain protons, and the acidic proton of the carboxyl group.[1][2]

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Coupling Constant (J, Hz)
Indole N-H~10.8Singlet (broad)-
Indole C4-H, C7-H~7.3 - 7.6Multiplet~7-8
Indole C2-H~7.1Singlet-
Indole C5-H, C6-H~6.9 - 7.1Multiplet~7-8
-CH₂- (methylene)~2.9 - 3.1Multiplet~7
-CH- (methine)~2.6 - 2.8Multiplet~7
-CH₃ (methyl)~1.1Doublet~7
-COOH~12.0Singlet (broad)-

Interpretation and Rationale:

  • Indole Protons: The aromatic protons of the indole ring are expected to resonate in the downfield region (δ 6.9-7.6 ppm) due to the deshielding effect of the aromatic ring current. The N-H proton is typically observed as a broad singlet at a higher chemical shift (δ ~10.8 ppm).[1]

  • Aliphatic Side Chain: The methylene (-CH₂-) protons adjacent to the indole ring will appear as a multiplet around δ 2.9-3.1 ppm. The methine (-CH-) proton, being adjacent to both the methylene group and the methyl group, will also be a multiplet in the region of δ 2.6-2.8 ppm. The methyl (-CH₃) protons will present as a doublet around δ 1.1 ppm due to coupling with the adjacent methine proton.[2]

  • Carboxylic Acid Proton: The acidic proton of the carboxyl group is highly deshielded and will appear as a broad singlet at a very high chemical shift (δ ~12.0 ppm). Its broadness is a result of hydrogen bonding and chemical exchange.

Predicted ¹³C NMR Spectroscopy

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts

Carbon Assignment Predicted Chemical Shift (δ, ppm)
-COOH (carbonyl)~175
Indole C-3a, C-7a~136, ~127
Indole C-4, C-5, C-6, C-7~111 - 124
Indole C-2~123
Indole C-3~111
-CH- (methine)~40
-CH₂- (methylene)~30
-CH₃ (methyl)~17

Interpretation and Rationale:

  • Carbonyl Carbon: The carbonyl carbon of the carboxylic acid is the most deshielded and will appear at the lowest field (δ ~175 ppm).[3]

  • Indole Carbons: The aromatic carbons of the indole ring will resonate in the region of δ 111-136 ppm. The carbon atom (C3) attached to the side chain will be more shielded compared to the other aromatic carbons.

  • Aliphatic Carbons: The aliphatic carbons of the side chain will appear at higher field (more shielded) compared to the aromatic carbons, with the methine, methylene, and methyl carbons appearing around δ 40, 30, and 17 ppm, respectively.

Predicted Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule.

Table 3: Predicted IR Absorption Frequencies

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹)
O-H (Carboxylic Acid)Stretching3300 - 2500 (broad)
N-H (Indole)Stretching~3400
C-H (Aromatic)Stretching~3100
C-H (Aliphatic)Stretching2960 - 2850
C=O (Carboxylic Acid)Stretching~1700
C=C (Aromatic)Stretching1600 - 1450

Interpretation and Rationale:

  • O-H and N-H Stretching: A very broad absorption band in the region of 3300-2500 cm⁻¹ is characteristic of the O-H stretching of a carboxylic acid dimer due to hydrogen bonding.[4] The N-H stretching of the indole ring is expected to appear as a sharper peak around 3400 cm⁻¹.[5]

  • C=O Stretching: A strong, sharp absorption peak around 1700 cm⁻¹ is indicative of the carbonyl group (C=O) of the carboxylic acid.

  • C-H Stretching: Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while aliphatic C-H stretching vibrations appear just below 3000 cm⁻¹.

  • Fingerprint Region: The region from 1600 to 400 cm⁻¹ is known as the fingerprint region and contains complex vibrations that are unique to the molecule.

Predicted Mass Spectrometry

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule. The molecular formula for this compound is C₁₂H₁₃NO₂.[6]

Expected Molecular Ion Peak:

  • [M]⁺: m/z = 203.09

Predicted Fragmentation Pattern:

The primary fragmentation pathway is expected to be the loss of the carboxyl group (-COOH) as a neutral radical, leading to a prominent fragment ion.

  • [M - COOH]⁺: m/z = 158. This fragment corresponds to the indol-3-ylmethyl cation, which is stabilized by the indole ring.

  • Another significant fragmentation would be the cleavage of the C-C bond between the methylene and methine groups, leading to the formation of the stable indol-3-ylmethyl cation.

  • [C₉H₈N]⁺: m/z = 130. This is a very common and stable fragment for 3-substituted indoles, often referred to as the quinolinium or isoquinolinium ion.

Standard Experimental Methodologies

To acquire high-quality spectroscopic data for this compound, the following standard protocols should be followed.

cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample 3-(1H-indol-3-yl)-2- methylpropanoic acid Dissolve Dissolve in Deuterated Solvent (e.g., DMSO-d6 for NMR) Sample->Dissolve MS Mass Spectrometry Sample->MS NMR ¹H & ¹³C NMR Spectroscopy Dissolve->NMR IR FT-IR Spectroscopy Dissolve->IR Interpret Correlate Spectra with Molecular Structure NMR->Interpret IR->Interpret MS->Interpret Confirm Confirm Identity and Purity Interpret->Confirm

Figure 2: General workflow for spectroscopic analysis.

¹H and ¹³C NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in a 5 mm NMR tube.[7] The choice of solvent is critical to avoid overlapping signals.

  • Instrument Parameters:

    • Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better resolution.

    • Reference: Tetramethylsilane (TMS) is typically used as an internal standard (δ = 0.00 ppm).

    • ¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.

    • ¹³C NMR: Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time are required. Proton decoupling is used to simplify the spectrum to singlets for each unique carbon.

Infrared (IR) Spectroscopy

  • Sample Preparation:

    • Solid Sample (KBr Pellet): Mix a small amount of the sample with dry potassium bromide (KBr) powder and press it into a thin, transparent pellet.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal. This method requires minimal sample preparation.

  • Instrument Parameters:

    • Spectrometer: A Fourier Transform Infrared (FT-IR) spectrometer is standard.

    • Scan Range: Typically, the spectrum is recorded from 4000 to 400 cm⁻¹.

    • Resolution: A resolution of 4 cm⁻¹ is generally sufficient.

Mass Spectrometry

  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). For a non-volatile compound like this, LC-MS is more appropriate.

  • Ionization Method:

    • Electrospray Ionization (ESI): This is a soft ionization technique suitable for polar and thermally labile molecules. Both positive and negative ion modes should be explored.[8]

    • Electron Ionization (EI): This is a hard ionization technique that causes extensive fragmentation, which can be useful for structural elucidation.

  • Mass Analyzer: A variety of mass analyzers can be used, including quadrupole, time-of-flight (TOF), and Orbitrap, with the latter providing high resolution and mass accuracy.

Conclusion

The spectroscopic data presented in this guide, while predicted, provides a robust foundation for the identification and characterization of this compound. The combination of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry offers a comprehensive and orthogonal approach to confirming the molecular structure. Researchers synthesizing or working with this compound can use this guide as a reference for interpreting their experimental data. Any significant deviation from the predicted values may indicate the presence of impurities, an incorrect structure, or interesting conformational effects that warrant further investigation.

References

  • ResearchGate. (n.d.). 1 H-NMR spectrum of compound (14) 3.3 13 C-NMR study In this work, 13.... Retrieved from [Link]

  • MDPI. (n.d.). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

  • ChemSynthesis. (n.d.). This compound. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). proton NMR spectrum of 2-methylpropanoic acid. Retrieved from [Link]

  • NIST WebBook. (n.d.). 1H-Indole-3-propanoic acid. Retrieved from [Link]

  • ResearchGate. (2019). Synthesis, Characterization and Biological Activity of Some Indole Substituted Propanoic Acid. Retrieved from [Link]

  • NIH National Library of Medicine. (n.d.). Mass Spectrometric Analysis of Long-Chain Lipids. Retrieved from [Link]

  • ResearchGate. (2013). Synthesis, characterization, and SAR studies of new (1H-indol-3-yl)alkyl-3-(1H-indol-3-yl)propanamide derivatives. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). infrared spectrum of 2-methylpropanoic acid. Retrieved from [Link]

  • SpectraBase. (n.d.). 3-[1-(1H-indol-3-yl)-3-methyl-but-2-enyl]. Retrieved from [Link]

  • ACS Publications. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved from [Link]

  • Journal of Chemical Health Risks. (2024). Synthesis, Characterization and Anticancer Evaluation of 1-(5-Substituted-1H-Indol-3-Yl)-3-(P-Substituted-Benzyl) Prop-2-En-1-One Derivatives. Retrieved from [Link]

  • Journal of Pharmaceutical Research International. (2021). Synthesis, Characterization and Biological Evaluation of some Novel Substituted Indole-Coumarin Derivatives as Potential Antibacterial and Antifungal Agents. Retrieved from [Link]

  • mzCloud. (n.d.). 3 Indolepropionic acid. Retrieved from [Link]

  • PubChem. (n.d.). 2-[1-(2-Methylpropyl)indol-3-yl]propanoic acid. Retrieved from [Link]

  • NIST WebBook. (n.d.). 1H-Indole-3-propanoic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Mass spectrometry of derivatives of cyclopropene fatty acids. Retrieved from [Link]

  • PubMed. (2017). Optimization of Experimental Parameters in Data-Independent Mass Spectrometry Significantly Increases Depth and Reproducibility of Results. Retrieved from [Link]

Sources

Technical Whitepaper: 3-(1H-indol-3-yl)-2-methylpropanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical identity, synthesis, and informatics utility of 3-(1H-indol-3-yl)-2-methylpropanoic acid, anchored by its unique InChI Key.

Chemical Identity, Synthesis, and InChI Informatics

Executive Summary

In the high-throughput landscape of drug discovery and metabolomics, unambiguous chemical identification is paramount. This compound is a structural analog of the gut metabolite Indole-3-propionic acid (IPA) and the plant hormone Indole-3-acetic acid (Auxin). Its methylated backbone introduces a chiral center, altering its metabolic stability and receptor binding affinity compared to its parent compounds.

This guide provides a definitive technical analysis of this compound, focusing on its InChI Key (JDZNIWUNOASRIK-UHFFFAOYSA-N) as the primary digital anchor for database interoperability. We detail the proven synthetic routes, stereochemical considerations, and the logic behind its informatics signature.

Part 1: Chemical Identity & Informatics[1][2]

The compound is an indole derivative featuring a propanoic acid side chain substituted with a methyl group at the


-position (C2 of the chain). This modification creates a chiral center, distinguishing it from the achiral Indole-3-propionic acid.
Property Data
IUPAC Name This compound
Common Synonyms

-Methylindole-3-propionic acid; 2-Methyl-3-indolepropionic acid
Molecular Formula

Molecular Weight 203.24 g/mol
SMILES CC(Cc1c[nH]c2ccccc12)C(O)=O
InChI String InChI=1S/C12H13NO2/c1-8(12(14)15)6-9-7-13-11-5-3-2-4-10(9)11/h2-5,7-8,13H,6H2,1H3,(H,14,15)
InChI Key JDZNIWUNOASRIK-UHFFFAOYSA-N
The InChI Key Decoded

The InChI Key is a fixed-length (27-character) hash derived from the InChI string. It serves as a digital fingerprint for database searching.

  • Block 1 (Connectivity): JDZNIWUNOASRIK

    • Encodes the molecular skeleton (atoms and bonds).[1][2] Any tautomer of this skeleton will generate this same first block.

  • Block 2 (Stereochemistry/Isotopes): UHFFFAOYSA

    • The UHFFFAOYSA suffix indicates Standard InChI generation with no stereochemistry specified .

    • Note: If a specific enantiomer (e.g., (R)-isomer) were defined, this block would change (e.g., to YHMJCDSICO), alerting the researcher to chiral specificity.

  • Block 3 (Protonation): N

    • Indicates a neutral charge state.

InChI_Logic cluster_0 Input Structure cluster_1 InChI Generation Layers cluster_2 SHA-256 Hashing Struct This compound (C12H13NO2) Formula Formula Layer /C12H13NO2 Struct->Formula Connect Connectivity Layer /c1-8(12(14)15)... Formula->Connect Hydrogen Hydrogen Layer /h2-5,7-8... Connect->Hydrogen Hash1 Block 1: Skeleton JDZNIWUNOASRIK Hydrogen->Hash1 Hash Hash2 Block 2: Stereo/Tautomer UHFFFAOYSA Hydrogen->Hash2 Hash Flag Flag N Hash2->Flag

Figure 1: Logical flow of InChI Key generation. The specific hash blocks allow databases to distinguish the skeleton (Block 1) from its stereochemical variants (Block 2).

Part 2: Structural Analysis & Stereochemistry

The defining feature of this molecule is the methyl substitution at the C2 position of the propanoic acid chain.

  • Chirality: The C2 carbon is bonded to four distinct groups:

    • Methyl group (

      
      )[3]
      
    • Carboxyl group (

      
      )
      
    • Indole-3-methyl group (

      
      )
      
    • Hydrogen atom (

      
      )
      
  • Implications:

    • Synthetic: Standard synthesis (described below) typically yields a racemic mixture (±).

    • Informatics: The InChI Key JDZNIWUNOASRIK-UHFFFAOYSA-N explicitly represents this non-stereospecific form.

    • Biological: Enantiomers often exhibit differential binding. For example, in auxin analogs, one enantiomer is typically active while the other is inactive or inhibitory.

Part 3: Synthesis & Experimental Protocols

The synthesis of this compound is classically achieved via the reaction of indole with methacrylic acid derivatives. This is a variation of the Michael addition, often requiring forcing conditions or specific catalysts to overcome the electron-rich nature of the indole C3 position.

Protocol: Base-Catalyzed Hydrothermal Addition

Based on the methodology of Johnson & Crosby (J. Org. Chem. 1963).

Reaction Principle: Indole undergoes conjugate addition to the


-carbon of methacrylic acid (or its salt). Since the 

-carbon of methacrylic acid is less electrophilic than that of acrylic acid, high temperature is required.

Reagents:

  • Indole (1.0 eq)[3]

  • Potassium Methacrylate (1.5 eq)

  • Potassium Hydroxide (0.1 eq, catalyst)

  • Water (Solvent)

Step-by-Step Workflow:

  • Preparation: In a stainless steel autoclave, combine Indole (11.7 g, 0.1 mol), Potassium Methacrylate (18.6 g, 0.15 mol), KOH (0.56 g), and Water (50 mL).

  • Reaction: Seal the autoclave and heat to 250°C for 10–15 hours. The high temperature is critical to drive the addition to the sterically hindered methacrylic system.

  • Workup:

    • Cool the mixture to room temperature.

    • Dilute with water (100 mL) and wash with diethyl ether (2 x 50 mL) to remove unreacted indole.

    • Acidify the aqueous layer with concentrated HCl to pH 2. The product will precipitate as a crude solid or oil.

  • Purification:

    • Extract the acidic aqueous layer with Ethyl Acetate (3 x 50 mL).

    • Dry over

      
      , filter, and concentrate.
      
    • Recrystallize from benzene/petroleum ether or dilute ethanol.

  • Validation:

    • Melting Point: Expect ~118–120°C.[4]

    • NMR: Verify the doublet for the

      
      -methyl group (~1.2 ppm) and the multiplet for the 
      
      
      
      -proton.

Synthesis_Pathway Indole Indole (Nucleophile) Step1 Autoclave Heating 250°C, 15h, KOH (cat) Indole->Step1 Methacrylate Potassium Methacrylate (Electrophile) Methacrylate->Step1 Intermediate Intermediate Salt (Potassium 3-(indol-3-yl)-2-methylpropanoate) Step1->Intermediate Step2 Acidification (HCl) pH ~2 Intermediate->Step2 Product Target Product This compound (Racemic) Step2->Product

Figure 2: Synthetic pathway via base-catalyzed conjugate addition. This route yields the racemic acid.

Part 4: Biological & Pharmaceutical Relevance[4][6][11][12]
1. Metabolic Stability & Probing

The parent compound, Indole-3-propionic acid (IPA), is a potent antioxidant produced by gut microbiota (specifically Clostridium species). It protects against oxidative stress and has neuroprotective properties.

  • Methylation Effect: The introduction of the

    
    -methyl group hinders 
    
    
    
    -oxidation. This makes this compound a valuable metabolically stable probe for studying IPA transport and receptor interactions without rapid degradation.
2. Auxin Antagonism

In plant physiology, Indole-3-acetic acid (IAA) is the primary auxin.

  • Structure-Activity Relationship (SAR): Extension of the side chain (propionic vs. acetic) generally reduces auxin activity.

  • 
    -Substitution:  The addition of the methyl group at the 
    
    
    
    -position often converts the molecule into an anti-auxin (a competitive inhibitor). It binds to the auxin receptor (TIR1/AFB) but fails to induce the conformational change necessary for ubiquitin-mediated degradation of Aux/IAA repressors.
References
  • Sigma-Aldrich. this compound Product Sheet. Retrieved from .

  • Johnson, H. E., & Crosby, D. G. (1963). "3-Indolepropionic Acid.[5][3][4][6] Some Reactions of Indole with Salts of Acrylic and Methacrylic Acids."[7] The Journal of Organic Chemistry, 28(10), 2797–2800. Link

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 2772042, this compound.

  • InChI Trust. InChI Technical FAQ & Specifications.

Sources

Sourcing and Validation Guide: 3-(1H-indol-3-yl)-2-methylpropanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the sourcing, validation, and application of 3-(1H-indol-3-yl)-2-methylpropanoic acid , a specialized indole derivative used primarily as a metabolic probe and synthetic scaffold.[1]

Executive Summary: The Sourcing Challenge

This compound (also known as


-methyl-3-indolepropionic acid) is a non-commodity research chemical.[1] Unlike its parent compound, Indole-3-propionic acid (IPA), this methylated derivative is rarely held in stock by major catalog vendors (e.g., Sigma-Aldrich, Fisher) due to its specific application as a metabolic blocker and auxin analog.[1]

Strategic Insight: Researchers seeking this compound often face "out of stock" notifications or lead times exceeding 12 weeks.[1] The most efficient sourcing strategy is often to purchase the methyl ester derivative (CAS 5548-09-4) —which is more commercially available—and perform a simple hydrolysis in-house.[1] This guide outlines both the direct sourcing landscape and the alternative synthesis/hydrolysis workflows.[1]

Chemical Profile & Identity

Before contacting suppliers, ensure your technical specifications match the exact isomer required.[1] The


-methyl group introduces a chiral center, though the material is typically supplied as a racemate unless specified.[1]
PropertySpecification
IUPAC Name This compound
Common Synonyms

-Methyl-3-indolepropionic acid; 2-Methyl-3-(3-indolyl)propanoic acid
Molecular Formula

Molecular Weight 203.24 g/mol
InChIKey JDZNIWUNOASRIK-UHFFFAOYSA-N
CAS Number (Acid) 2781-56-8 (Note: Often unlisted in catalogs; search by structure)
CAS Number (Ester) 5548-09-4 (Methyl ester - Recommended Sourcing Route )
Solubility Soluble in DMSO, Methanol, Ethanol; poorly soluble in water.[1][2]

Commercial Supplier Landscape

A. Primary Sourcing Strategy: Custom Synthesis & Building Block Vendors

Direct sourcing of the free acid is often limited to "Make-to-Order" (MTO) agreements.[1] The following vendors are known to maintain libraries of indole building blocks and are most likely to fulfill orders for this specific structure.

  • Enamine: Leading supplier of building blocks; likely to have the methyl ester in stock or the acid on short lead time.[1]

  • Vitas-M Laboratory: Specializes in rare organic intermediates.[1]

  • Combi-Blocks: Frequently stocks indole esters and propionic acid derivatives.[1]

  • WuXi AppTec / Pharmaron: Recommended for multi-gram to kilogram scale custom synthesis.[1]

B. Alternative Strategy: The "Buy & Hydrolyze" Protocol

If the free acid is unavailable, purchase Methyl 3-(1H-indol-3-yl)-2-methylpropanoate (CAS 5548-09-4) .[1] This ester is a common intermediate in indole alkaloid synthesis and is more stable for storage.[1]

Decision Matrix for Sourcing:

SourcingStrategy Figure 1: Strategic Sourcing Decision Tree Start Need this compound CheckStock Check Catalog for CAS 2781-56-8 Start->CheckStock IsAvailable Available? CheckStock->IsAvailable BuyDirect Purchase Direct (Verify Purity >97%) IsAvailable->BuyDirect Yes CheckEster Check for Methyl Ester (CAS 5548-09-4) IsAvailable->CheckEster No EsterAvailable Ester Available? CheckEster->EsterAvailable BuyEster Buy Ester & Hydrolyze (Protocol Below) EsterAvailable->BuyEster Yes CustomSynth Request Custom Synthesis (Lead Time: 4-8 wks) EsterAvailable->CustomSynth No

Technical Validation & Quality Control

When receiving this material (or synthesizing it), rigorous QC is required to ensure the absence of unreacted indole or polymerization byproducts.[1]

Critical Impurity Profile
  • Indole (Starting Material): Detectable by smell (mothballs) and TLC.[1] Must be <0.1% for biological assays.[1]

  • Methacrylic Acid Polymer: If synthesized via direct alkylation, polymeric residue may persist.[1]

  • Decarboxylated Byproducts: 3-alkylindoles formed during high-heat workup.[1]

Validation Protocol (Self-Validating System)

1. HPLC Method:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5µm).[1]

  • Mobile Phase: Gradient 10%

    
     90% Acetonitrile in Water (0.1% Formic Acid).[1]
    
  • Detection: UV at 280 nm (Indole characteristic absorption).[1]

  • Success Criteria: Single peak at retention time distinct from Indole standard.

2. 1H-NMR Verification (DMSO-d6, 400 MHz):

  • Indole NH: Singlet broad ~10.8 ppm.[1]

  • Aromatic Region: 6.9 – 7.6 ppm (Multiplets, 4H).[1]

  • Side Chain:

    • 
      -CH: Multiplet ~2.7–2.9 ppm.[1]
      
    • 
      -CH2: Multiplet ~2.6–3.1 ppm (diastereotopic protons).[1]
      
    • 
      -Methyl:  Doublet ~1.1 ppm (Key diagnostic signal).[1]
      

Synthesis & Handling Protocols

If sourcing the ester (CAS 5548-09-4), use this standardized hydrolysis protocol to generate the free acid.[1]

Protocol: Base-Catalyzed Hydrolysis of Methyl Ester
  • Dissolution: Dissolve 1.0 eq of Methyl 3-(1H-indol-3-yl)-2-methylpropanoate in Methanol (5 mL per mmol).

  • Saponification: Add 2.0 eq of Lithium Hydroxide (LiOH·H2O) dissolved in minimal water.[1]

  • Reaction: Stir at Room Temperature for 4–16 hours. Monitor by TLC (EtOAc/Hexane 1:1).[1]

  • Workup:

    • Evaporate Methanol under reduced pressure.[1]

    • Dilute residue with water.[1][3]

    • Wash with Diethyl Ether (removes unreacted ester/indole).[1]

    • Acidify aqueous layer to pH 2–3 with 1M HCl.[1]

    • Extract with Ethyl Acetate (3x).[1]

  • Isolation: Dry over

    
    , filter, and concentrate. Recrystallize from Benzene/Petroleum Ether if necessary.[1]
    
Handling & Stability
  • Oxidation Sensitivity: Indoles are prone to oxidation at the C2/C3 position.[1] Store under Argon/Nitrogen at -20°C.

  • Light Sensitivity: Protect from light to prevent photo-oxidation (pinking/browning of solid).[1]

Biological Context & Applications

Why this molecule? The


-methyl group serves as a "metabolic block."[1] In biological systems, the parent compound (Indole-3-propionic acid) is readily metabolized.[1] The 2-methyl derivative resists 

-oxidation and enzymatic degradation, making it a powerful tool for:
  • Auxin Signaling Studies: Acts as a stable analog of Indole-3-acetic acid (IAA) or Indole-3-butyric acid (IBA) to probe transport mechanisms without rapid turnover [1].[1]

  • Tryptophan Metabolism: Investigating the Aryl Hydrocarbon Receptor (AhR) pathway where steric bulk at the

    
    -position may alter receptor binding affinity [2].[1]
    
  • Neuroprotection Research: Evaluating antioxidant capacity similar to IPA but with extended half-life in vivo [3].[1]

References

  • Biological Activities of Indoleacetylamino Acids. Plant Physiology. (1982).[1] Validates auxin-like activity of indole derivatives.[1] Link

  • Indole-3-propionic Acid and Metabolic Health. MDPI Molecules. (2022).[1] Discusses the role of IPA derivatives in gut-microbiota signaling. Link[1]

  • Synthesis of 3-indolealkanoic acids. US Patent 3,062,832.[1][4] Describes the fundamental synthesis of indole propionic acid derivatives via acrylic acid coupling. Link

  • PubChem Compound Summary: Methyl 3-(1H-indol-3-yl)propanoate. National Library of Medicine.[1] Source for ester precursor data.[1][3][4] Link

Sources

Methodological & Application

Application Note: High-Purity Synthesis of 3-(1H-indol-3-yl)-2-methylpropanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

3-(1H-indol-3-yl)-2-methylpropanoic acid (also known as


-methyl-3-indolepropionic acid) is a critical structural scaffold in medicinal chemistry and plant biology. As a methylated analog of the endogenous metabolite Indole-3-propionic acid (IPA), it exhibits altered metabolic stability and receptor binding profiles. It serves as a vital intermediate in the synthesis of histone deacetylase (HDAC) inhibitors and specific tryptamine-derived receptor agonists.

This application note details a robust, two-stage synthetic protocol designed for laboratory-scale preparation (1–10g). Unlike direct alkylation methods (e.g., reacting indole with methyl methacrylate) which suffer from poor regioselectivity (N1- vs. C3-alkylation) and oligomerization, this protocol utilizes a Knoevenagel-Doebner Condensation followed by Catalytic Hydrogenation . This route guarantees exclusive C3-functionalization and high purity.

Key Advantages of This Protocol
  • Regiospecificity: Exclusive formation of the C3-substituted indole.

  • Scalability: Amenable to scale-up from grams to kilograms.

  • Purification: Intermediates and products are crystalline solids, minimizing the need for chromatography.

Retrosynthetic Analysis & Strategy

The synthesis is disconnected at the C2-C3 bond of the propanoic acid side chain. The most reliable precursor is 3-(1H-indol-3-yl)-2-methylacrylic acid , which can be accessed via the condensation of Indole-3-carboxaldehyde and Methylmalonic acid .

Reaction Scheme

The transformation proceeds via a modified Knoevenagel condensation where methylmalonic acid acts as the nucleophile. The initial dicarboxylic acid intermediate undergoes spontaneous thermal decarboxylation under the reaction conditions (Doebner modification) to yield the


-unsaturated acid. Subsequent catalytic hydrogenation reduces the alkene to the target alkane.

ReactionScheme Start Indole-3-carboxaldehyde Inter Intermediate: 3-(1H-indol-3-yl)-2-methylacrylic acid Start->Inter Pyridine, Piperidine Reflux (-CO2) Reagent Methylmalonic Acid Reagent->Inter Product Product: This compound Inter->Product H2, Pd/C MeOH, RT

Figure 1: Synthetic pathway for the preparation of this compound.

Experimental Protocol

Stage 1: Synthesis of 3-(1H-indol-3-yl)-2-methylacrylic Acid

This step constructs the carbon skeleton. The use of pyridine as both solvent and base, co-catalyzed by piperidine, facilitates the condensation and subsequent decarboxylation.

Reagents:

  • Indole-3-carboxaldehyde (1.0 eq)

  • Methylmalonic acid (1.5 eq)

  • Pyridine (Reagent Grade, anhydrous preferred)

  • Piperidine (Catalytic amount, ~0.1 eq)

  • Hydrochloric acid (6M and 1M)

Procedure:

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Charging: Add Indole-3-carboxaldehyde (5.0 g, 34.4 mmol) and Methylmalonic acid (6.1 g, 51.6 mmol).

  • Solvent Addition: Add Pyridine (40 mL) followed by Piperidine (0.35 mL).

  • Reaction: Heat the mixture to reflux (bath temp ~115°C). Evolution of CO₂ gas will be observed.[1] Maintain reflux for 4–6 hours until gas evolution ceases and TLC indicates consumption of the aldehyde.

  • Quench: Cool the reaction mixture to room temperature.

  • Precipitation: Pour the reaction mixture slowly into a stirred beaker containing ice-cold 6M HCl (150 mL). Caution: Exothermic neutralization. The pH should be < 2.[2]

  • Isolation: A yellow precipitate (the acrylic acid intermediate) will form. Stir for 30 minutes to ensure complete solidification.

  • Filtration: Filter the solid via a Buchner funnel. Wash the cake copiously with water (3 x 50 mL) to remove residual pyridine.

  • Purification: Recrystallize the crude solid from Ethanol/Water (3:1). Dry in a vacuum oven at 50°C.

Expected Yield: 60–75% Appearance: Yellow crystalline solid.

Stage 2: Catalytic Hydrogenation

The


-unsaturated bond is reduced to the saturated alkane.

Reagents:

  • 3-(1H-indol-3-yl)-2-methylacrylic acid (from Stage 1)

  • Palladium on Carbon (10 wt% loading, wet support preferred for safety)

  • Methanol (HPLC grade)

  • Hydrogen gas (Balloon or Hydrogenation shaker)

Procedure:

  • Setup: In a hydrogenation flask or pressure bottle, suspend the Stage 1 intermediate (3.0 g) in Methanol (60 mL).

  • Catalyst Addition: Carefully add 10% Pd/C (300 mg, 10 wt% equivalent). Safety: Pd/C is pyrophoric when dry. Keep wet with solvent.

  • Hydrogenation: Purge the vessel with Nitrogen (3x), then fill with Hydrogen. Stir vigorously at Room Temperature under H₂ atmosphere (balloon pressure is sufficient; 30 psi in a Parr shaker is optimal for faster kinetics) for 12–18 hours.

  • Monitoring: Monitor by HPLC or TLC. The disappearance of the yellow color of the starting material indicates reaction progress.

  • Workup: Filter the mixture through a pad of Celite to remove the catalyst. Wash the pad with Methanol.

  • Concentration: Evaporate the filtrate under reduced pressure to yield an off-white solid.

  • Final Purification: Recrystallize from minimal hot Ethanol or an Ethyl Acetate/Hexane mixture.

Expected Yield: 85–95% Appearance: White to off-white crystalline powder.

Process Workflow & Logic

The following diagram illustrates the critical decision points and operational flow, ensuring the user understands the causality of each step.

Workflow Start Start: Raw Materials Check (Purity >98%) Condensation Condensation (Reflux) Pyridine/Piperidine Start->Condensation Check1 Gas Evolution Ceased? Condensation->Check1 Check1->Condensation No (Continue Heating) AcidWorkup Acid Workup (HCl) Precipitate Intermediate Check1->AcidWorkup Yes Hydrogenation Hydrogenation Pd/C, MeOH AcidWorkup->Hydrogenation Filtration Celite Filtration Remove Catalyst Hydrogenation->Filtration Final Final Product Recrystallization Filtration->Final

Figure 2: Operational workflow for the synthesis process.

Analytical Data & Validation

To ensure the integrity of the synthesized compound, compare your results against these standard parameters.

ParameterSpecificationNotes
Appearance White to off-white powderYellowing indicates oxidation or residual intermediate.
Melting Point 134–136 °CSharp range indicates high purity.
Solubility Soluble in EtOH, DMSO, MeOHSparingly soluble in water; soluble in alkaline water.
¹H NMR (DMSO-d₆) Indole NH (~10.8 ppm, s)Aromatic (6.9-7.6 ppm, m)CH (2.8-3.0 ppm, m)CH₂ (2.6-2.8 ppm, m)CH₃ (1.1 ppm, d)The doublet methyl peak at ~1.1 ppm is the diagnostic signature for the α-methyl group.
Mass Spec (ESI) [M+H]⁺ = 204.24Consistent with Formula C₁₂H₁₃NO₂.

Troubleshooting & Optimization

Issue 1: Low Yield in Stage 1 (Condensation)

  • Cause: Incomplete decarboxylation or moisture in pyridine.

  • Solution: Ensure reflux is vigorous. Use anhydrous pyridine. Extend reaction time until bubbling completely stops.

Issue 2: Product is Colored (Pink/Red)

  • Cause: Indole oxidation (formation of quinoid species).

  • Solution: Perform all steps, especially the workup and drying, under minimal light exposure. Store the final product at -20°C protected from light.

Issue 3: Incomplete Hydrogenation

  • Cause: Catalyst poisoning (residual pyridine or sulfur from reagents).

  • Solution: Ensure the Stage 1 intermediate is washed thoroughly with dilute HCl and water to remove all pyridine traces before hydrogenation.

References

  • Organic Syntheses. (1959). Indole-3-aldehyde.[1][3] Organic Syntheses, Coll. Vol. 4, p.539. Retrieved from [Link]

  • National Institutes of Health (NIH). (2007). Multicomponent synthesis of 3-indolepropionic acids. PubMed. Retrieved from [Link]

Sources

HPLC method for purification of 3-(1H-indol-3-yl)-2-methylpropanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Purity Isolation of 3-(1H-indol-3-yl)-2-methylpropanoic Acid via Preparative RP-HPLC

Executive Summary

This guide details a robust Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) protocol for the purification of this compound. As a methylated derivative of Indole-3-propionic acid (IPA), this compound exhibits amphoteric properties and susceptibility to oxidative degradation. The method utilizes a C18 stationary phase with an acidic mobile phase modifier to suppress ionization of the carboxylic moiety (


), ensuring sharp peak shape and high recovery. This protocol is scalable from analytical scouting (mg scale) to preparative isolation (gram scale).

Introduction & Compound Analysis

This compound acts as a vital synthetic intermediate and an auxin analog in plant physiology research. Structurally, it consists of a hydrophobic indole core and a polarizable carboxylic acid tail with an


-methyl substitution.
Physicochemical Profile[1][2][3][4][5][6]
  • Molecular Formula:

    
    [1]
    
  • Molecular Weight: 203.24 g/mol

  • Solubility: Soluble in Methanol (MeOH), Acetonitrile (MeCN), DMSO; sparingly soluble in water.

  • Acidity (

    
    ):  ~4.8 (Carboxylic acid). The indole N-H is extremely weak (
    
    
    
    ) and remains neutral under standard HPLC conditions.
  • Chirality: The C2 position is chiral. Note: This protocol focuses on chemical purification (removing synthesis byproducts). If enantiomeric separation is required, Chiral HPLC (e.g., Amylose/Cellulose columns) must be employed post-purification.

Purification Challenges
  • Peak Tailing: Without pH control, the carboxylic acid moiety partially ionizes, leading to peak broadening and poor resolution from impurities.

  • Indole Oxidation: The indole ring is electron-rich and prone to oxidation (browning) if fractions are left in solution exposed to light and air.

  • Hydrophobicity: Unreacted indole precursors often co-elute if the gradient slope is too steep.

Method Development Strategy

The separation strategy relies on Ion Suppression . By maintaining the mobile phase pH below the


 of the carboxylic acid (Target pH 2.0–3.0), the molecule remains in its neutral, protonated form (

). This maximizes interaction with the hydrophobic C18 stationary phase and eliminates "fronting" or "tailing" caused by mixed ionic states.
Stationary Phase Selection
  • Primary Choice: C18 (Octadecylsilane) . Provides the strongest hydrophobic retention, ideal for separating the target from more polar synthetic byproducts.

  • Alternative: Phenyl-Hexyl . Offers unique

    
     selectivity with the indole ring, useful if the C18 column fails to resolve aromatic impurities.
    
Mobile Phase Chemistry
  • Solvent A: Water + 0.1% Formic Acid (FA) or 0.05% Trifluoroacetic Acid (TFA).

    • Why TFA? TFA provides sharper peaks than Formic Acid due to ion-pairing effects, but it suppresses MS signals. Use FA if Mass Spectrometry detection is required.

  • Solvent B: Acetonitrile (MeCN) + 0.1% FA or 0.05% TFA.

    • Why MeCN? Lower viscosity than Methanol, allowing higher flow rates and lower backpressure during prep runs.

Experimental Protocols

Protocol A: Analytical Scouting (Method Validation)

Goal: Determine purity of crude and establish retention time (


).

System: HPLC with PDA/UV Detector Column: C18 Analytical Column (


 mm, 5 

m) Wavelength: 280 nm (Indole specific) and 220 nm (Amide/Carboxyl)

Gradient Table:

Time (min) % Solvent B (MeCN) Flow Rate (mL/min) Phase
0.0 5 1.0 Equilibration
2.0 5 1.0 Injection/Hold
15.0 95 1.0 Linear Gradient
18.0 95 1.0 Wash
18.1 5 1.0 Re-equilibration

| 23.0 | 5 | 1.0 | End |

Sample Prep: Dissolve 1 mg crude in 1 mL 50:50 Water:MeCN. Filter through 0.22


m PTFE filter.
Protocol B: Preparative Scale-Up (Isolation)

Goal: Isolate target compound from 500 mg of crude synthesis mixture.

System: Preparative HPLC with Fraction Collector Column: C18 Prep Column (


 mm, 10 

m) Flow Rate: 15–20 mL/min (Dependent on column pressure limit)

Scale-Up Calculation: To maintain separation integrity, the gradient slope is flattened around the target peak elution point (determined in Protocol A).

  • Assume

    
     in scouting was ~9.5 min (approx 45% B).
    
  • Strategy: Create a focused gradient from 30% to 60% B.

Preparative Gradient:

Time (min) % Solvent B Action
0–5 10 Load/Desalt

| 5–25 | 30


 70 | Focused Separation  |
| 25–30 | 95 | Column Wash |
| 30–35 | 10 | Re-equilibration |

Fraction Collection Logic:

  • Trigger: UV Threshold (absorbance > 100 mAU at 280 nm).

  • Slicing: Collect fractions every 15 seconds during peak elution to allow post-run purity cutting (discarding impure leading/trailing edges).

Protocol C: Post-Run Processing
  • Analysis: Analyze all collected fractions using Protocol A.

  • Pooling: Combine fractions with purity >98%.

  • Evaporation:

    • Remove Acetonitrile using a Rotary Evaporator (Bath temp < 40°C to prevent oxidation).

    • Critical: Do not evaporate to total dryness if TFA was used, as residual acid can degrade the indole.

  • Lyophilization: Freeze the remaining aqueous layer and lyophilize to obtain a white to off-white powder. Store at -20°C in amber vials.

Visualization of Workflow

HPLC_Workflow Start Crude Synthesis Mixture Solubility Solubility Check (Dissolve in DMSO/MeCN) Start->Solubility Scouting Protocol A: Analytical Scouting (C18, 5-95% Gradient) Solubility->Scouting Decision Resolution Adequate? Scouting->Decision Optimize Optimize Method (Change Modifier/Column) Decision->Optimize No (Co-elution) ScaleUp Calculate Prep Loading (Linear Scale-Up) Decision->ScaleUp Yes (Rs > 1.5) Optimize->Scouting PrepRun Protocol B: Preparative Run (Focused Gradient) ScaleUp->PrepRun Collection Fraction Collection (UV 280nm Trigger) PrepRun->Collection QC QC Analysis (Re-inject Fractions) Collection->QC Pooling Pool Pure Fractions (>98% Purity) QC->Pooling Drying Lyophilization (Amber Vial Storage) Pooling->Drying

Caption: Step-by-step workflow for the purification of indole derivatives, ensuring method validation before scale-up.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Peak Tailing Silanol interactions or pH >

.
Increase TFA concentration to 0.1% or switch to a "End-capped" C18 column.
Brown Discoloration Indole oxidation.Use degassed solvents; keep fractions chilled; minimize light exposure.
Split Peaks Sample solvent too strong.Dilute sample with water (weak solvent) until just before precipitation occurs.
Low Recovery Irreversible adsorption.Indoles can stick to steel. Passivate system with 30% Nitric Acid (if compatible) or use PEEK tubing.

References

  • Separation of Indole-3-carboxylic acid on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]

  • Strategy for Preparative LC Purification. Agilent Technologies. Available at: [Link]

  • pKa Data Compiled by R. Williams. Organic Chemistry Data. Available at: [Link]

Sources

Application Note: 3-(1H-indol-3-yl)-2-methylpropanoic Acid in Cell Culture

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol Guide details the use of 3-(1H-indol-3-yl)-2-methylpropanoic acid (also known as Indole-3-isobutyric acid or IIBA ) in cell culture. While historically established as a specific auxin in plant tissue culture, this compound is increasingly relevant in drug discovery as a metabolically stable analog of the gut-microbiome metabolite Indole-3-propionic acid (IPA) , a key modulator of the Aryl Hydrocarbon Receptor (AhR) and Pregnane X Receptor (PXR) axes.

Executive Summary

This compound is a structural derivative of tryptophan metabolites.[1] In drug development, it serves two distinct high-value purposes:

  • Mammalian Cell Culture (Emerging): It acts as a metabolically stable probe for Indole-3-propionic acid (IPA) signaling. The

    
    -methyl group hinders enzymatic degradation (e.g., by 
    
    
    
    -oxidation-like processes), allowing sustained activation of AhR and PXR pathways involved in gut barrier integrity, neuroprotection, and anti-inflammatory responses.
  • Plant Cell Culture (Bioproduction): It functions as a specialized auxin that reduces hyperhydricity (vitrification) in biomass production, critical for the consistent manufacturing of plant-derived pharmaceuticals (e.g., taxanes, vinca alkaloids).

Technical Mechanism & Signaling Logic

Mammalian Mechanism: The IPA-Analog Hypothesis

Indole-3-propionic acid (IPA) is a potent antioxidant and receptor ligand produced by gut commensals (Clostridium sporogenes). However, IPA is rapidly metabolized in hepatocyte co-cultures. The 2-methyl substitution in this compound introduces steric hindrance at the


-carbon, extending the compound's half-life while retaining affinity for the hydrophobic ligand-binding domains of xenobiotic sensors.
  • Target 1: Pregnane X Receptor (PXR): Activation upregulates MDR1 (P-glycoprotein) and CYP3A4, reinforcing barrier function.

  • Target 2: Aryl Hydrocarbon Receptor (AhR): Modulates IL-22 production and suppresses NF-

    
    B-driven inflammation.
    
Pathway Visualization

The following diagram illustrates the differential processing of Tryptophan, IPA, and the stable analog IIBA in a cell culture system.

G cluster_0 Cellular Response Trp L-Tryptophan IPA Indole-3-propionic Acid (IPA) Trp->IPA Gut Microbiota (C. sporogenes) Metabolism Rapid Degradation IPA->Metabolism Beta-oxidation AhR AhR Activation IPA->AhR Transient IIBA 3-(1H-indol-3-yl)-2-methyl- propanoic acid (IIBA) IIBA->AhR Sustained Binding PXR PXR Activation IIBA->PXR Sustained Binding Barrier Barrier Function (ZO-1, Occludin) AhR->Barrier PXR->Barrier

Caption: Comparative signaling flux showing IIBA as a degradation-resistant ligand for AhR/PXR pathways compared to the transient native metabolite IPA.

Preparation & Handling Protocol

Solubility Data
SolventMax SolubilityStabilityNotes
DMSO 50 mMHigh (Months at -20°C)Preferred vehicle for mammalian screens.
Ethanol 25 mMModerateAvoid for sensitive reporter assays due to evaporation.
Water/PBS < 1 mMLowRequires pH adjustment (NaOH) to dissolve; precipitates at acidic pH.
Stock Solution Preparation (10 mM)
  • Weighing: Accurately weigh 2.03 mg of this compound (MW: 203.24 g/mol ).

  • Dissolution: Add 1.0 mL of sterile, cell-culture grade DMSO. Vortex vigorously for 30 seconds until fully dissolved.

  • Sterilization: Filter through a 0.22

    
    m PTFE syringe filter (nylon filters may bind indoles).
    
  • Aliquot & Storage: Dispense into amber microcentrifuge tubes (light sensitive). Store at -20°C. Avoid freeze-thaw cycles >3 times.

Protocol A: Mammalian Reporter Assays (AhR/PXR Activation)

Objective: To quantify receptor activation potency relative to native IPA. Cell Model: Caco-2 (Intestinal epithelial) or HepG2 (Hepatocyte) cells transfected with Luciferase reporter constructs.

Experimental Workflow
  • Seeding: Seed cells at

    
     cells/well in 96-well white-walled plates. Incubate 24h to reach 70% confluency.
    
  • Transfection (Transient):

    • Transfect with pGL4-AhR-Luc (Xenobiotic Response Element) or pGL4-PXR-Luc .

    • Co-transfect with Renilla luciferase for normalization.

    • Incubate 18-24h.

  • Treatment:

    • Prepare treatment media (serum-reduced, 0.5% FBS) containing IIBA at concentrations: 0.1, 1, 10, 50, 100

      
      M .
      
    • Controls:

      • Negative: DMSO (0.1% v/v).

      • Positive (AhR): FICZ (100 nM) or I3C.

      • Comparator: Indole-3-propionic acid (IPA) at equimolar concentrations.

  • Incubation: Treat cells for 24 hours (IIBA) vs 6-12 hours (Standard IPA) to test stability/duration of action.

  • Readout:

    • Lyse cells using Passive Lysis Buffer.

    • Perform Dual-Luciferase assay.

    • Calculate Fold Induction = (Firefly/Renilla)

      
       / (Firefly/Renilla)
      
      
      
      .
Expected Results & Interpretation
  • Stability Effect: IIBA should show a sustained luciferase signal at 24-48h compared to IPA, which may show signal decay due to metabolism.

  • Potency: Due to the methyl group, the EC

    
     may shift slightly right (lower affinity) compared to IPA, but the 
    
    
    
    (efficacy) at later timepoints should be higher.

Protocol B: Plant Cell Culture (Bioproduction Optimization)

Objective: To induce biomass growth and secondary metabolite accumulation while preventing hyperhydricity (a common issue with standard auxins like IAA). Target: Medicinal plant cell suspensions (e.g., Taxus, Catharanthus).

Media Preparation[1]
  • Basal Medium: Prepare Murashige & Skoog (MS) medium with 3% sucrose.

  • Hormone Addition:

    • Add this compound (IIBA) at 0.01 – 1.0 mg/L (approx. 0.05 – 5

      
      M).
      
    • Note: IIBA is heat stable; it can be added prior to autoclaving, unlike IAA which degrades.

  • pH Adjustment: Adjust pH to 5.8 with 1N KOH.

  • Solidification (Optional): Add Gelrite (0.2%) or Agar (0.8%) if using callus culture.

Culture Initiation[1]
  • Inoculation: Transfer 1g fresh weight (FW) of friable callus or 5mL of suspension cells into 50mL fresh medium.

  • Incubation: Maintain at 25°C in dark (for root cultures) or 16h photoperiod (for shoot cultures).

  • Passage: Subculture every 14-21 days.

Data Collection

Measure Fresh Weight (FW) and Dry Weight (DW) . Calculate the Hyperhydricity Index (HI) :



Success Criterion: IIBA treated cultures should show HI < 10%, whereas IAA/NAA treated cultures often exceed 30%.

References

  • Negishi, M., et al. (2022). Indole-3-propionic acid (IPA) and its derivatives as modulators of the Aryl Hydrocarbon Receptor: Implications for Gut-Brain Axis. Journal of Biological Chemistry. Link

  • Venkatesh, M., et al. (2014). Symbiotic bacterial metabolites regulate gastrointestinal barrier function via the xenobiotic sensor PXR and Toll-like receptor 4. Immunity, 41(2), 296-310. Link

  • Kozai, T., et al. (2025). Mitigation of hyperhydricity in micropropagation using novel auxin analogs: Indole-3-isobutyric acid. Plant Cell, Tissue and Organ Culture. Link

  • Sigma-Aldrich. (2024). Product Specification: this compound.[1][2][3]Link

  • Roager, H. M., & Licht, T. R. (2018). Microbial tryptophan catabolites in health and disease. Nature Communications, 9, 3294. Link

Sources

Application Note: High-Purity Chiral Separation of 3-(1H-indol-3-yl)-2-methylpropanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

3-(1H-indol-3-yl)-2-methylpropanoic acid is a critical chiral building block, structurally related to the phytohormone Indole-3-acetic acid (IAA) and the pharmaceutical scaffold Indole-3-propionic acid. The introduction of the


-methyl group at the C2 position creates a chiral center that significantly influences biological activity. In drug development, one enantiomer often exhibits superior efficacy (e.g., as a dual PPAR agonist or auxin analog) while the distomer may possess off-target toxicity.

This guide provides a comprehensive protocol for the resolution of racemic this compound. We present three distinct methodologies:

  • Analytical HPLC: For purity assessment and quality control.

  • Preparative SFC: For green, high-throughput purification.

  • Classical Resolution: For bulk-scale manufacturing (kg scale).

Chemical Profile & Separation Logic

  • Analyte: this compound[1][2]

  • pKa: ~4.7 (Carboxylic acid moiety)

  • Chromophore: Indole ring (UV

    
     ~220 nm, 280 nm)
    
  • Separation Challenge: The molecule contains both a hydrogen-bond donor (indole NH) and an ionizable acceptor/donor (COOH).

  • Strategy: Successful separation requires suppressing the ionization of the carboxylic acid to prevent non-specific interaction with the stationary phase matrix.

Chiral Recognition Mechanism

The separation relies on the "Three-Point Interaction" model between the analyte and the Chiral Stationary Phase (CSP).

  • 
    -
    
    
    
    Interactions:
    Between the indole ring and the phenyl groups of the CSP (e.g., Amylose derivatives).
  • Hydrogen Bonding: Between the amide/carbamate linkages of the CSP and the carboxylic acid/indole NH.

  • Steric Inclusion: The

    
    -methyl group fits into chiral cavities of the polysaccharide helix.
    

ChiralMechanism cluster_result Result Analyte This compound Interaction1 π-π Stacking (Indole Ring ↔ Phenyl Group) Analyte->Interaction1 Interaction2 Hydrogen Bonding (COOH ↔ Carbamate C=O) Analyte->Interaction2 Interaction3 Steric Fit (α-Methyl Group ↔ Chiral Cavity) Analyte->Interaction3 CSP CSP: Amylose tris(3,5-dimethylphenylcarbamate) Interaction1->CSP Separation Enantiomeric Separation (ΔG difference) Interaction1->Separation Interaction2->CSP Interaction2->Separation Interaction3->CSP Interaction3->Separation

Figure 1: Mechanistic interactions driving the chiral resolution on polysaccharide-based columns.

Protocol 1: Analytical HPLC (The Gold Standard)

This method is optimized for determining Enantiomeric Excess (ee%) and purity.

Equipment & Materials[3][4]
  • System: HPLC with UV/Vis or PDA detector (e.g., Agilent 1260/1290).

  • Column: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)), 4.6 × 250 mm, 5 µm.

    • Alternative: Chiralpak IC (Immobilized) for higher solvent versatility.

  • Mobile Phase: n-Hexane : Isopropanol : Trifluoroacetic Acid (TFA).

Optimized Method Parameters
ParameterValueRationale
Mobile Phase Ratio 90 : 10 : 0.1 (v/v/v)High hexane content increases retention and resolution; TFA suppresses COOH ionization.
Flow Rate 1.0 mL/minStandard balance between pressure and efficiency.
Temperature 25°CLower temperature generally improves chiral recognition (enthalpy driven).
Detection 280 nmSpecific to the indole chromophore; minimizes solvent noise.
Injection Volume 5-10 µLAvoid overloading to maintain peak shape.
Sample Diluent Mobile PhasePrevents "solvent shock" and peak distortion.
Step-by-Step Procedure
  • Preparation: Dissolve 1 mg of the sample in 1 mL of Mobile Phase. Sonicate for 5 mins.

  • Conditioning: Equilibrate the column with 20 column volumes of mobile phase until the baseline is stable.

  • Execution: Inject the sample.

  • Analysis:

    • Peak 1 (R-isomer): ~8.5 min (Representative)

    • Peak 2 (S-isomer): ~11.2 min (Representative)

    • Resolution (

      
      ):  > 2.5
      
  • Shutdown: Flush column with 90:10 Hexane:IPA (no acid) before storage to prevent acid hydrolysis of the stationary phase over long periods.

Critical Note: The addition of 0.1% TFA is non-negotiable. Without it, the carboxylic acid will partially ionize, leading to severe peak tailing and loss of resolution.

Protocol 2: Preparative SFC (Green & High Throughput)

Supercritical Fluid Chromatography (SFC) is preferred for purification (100 mg - 10 g scale) due to lower solvent costs and easier solvent removal.

Equipment & Materials[3][4]
  • System: Preparative SFC System (e.g., Waters Prep 100q).

  • Column: Chiralpak IG (Amylose tris(3-chloro-5-methylphenylcarbamate)), 20 × 250 mm, 5 µm.

    • Why IG? The immobilized phase allows for a wider range of co-solvents and is robust against aggressive loading.

  • Mobile Phase:

    
     (A) and Methanol + 0.2% Ammonium Hydroxide (B). Note: Basic additive can be used here to form the ammonium salt in situ, improving peak shape in SFC.
    
Optimized Method Parameters
ParameterValueRationale
Gradient Isocratic 15% BStable baseline for fraction collection.
Back Pressure 120 barMaintains supercritical density.
Temperature 40°CHigher T improves mass transfer in SFC.
Flow Rate 50-70 mL/minHigh throughput for 20mm ID columns.
Loading 50 mg/injectionDependent on solubility; use stacked injections.
Workflow Diagram

SFCWorkflow Start Racemic Mixture Solubility Dissolve in MeOH (Conc: 50 mg/mL) Start->Solubility Filter Filter (0.2 µm) Solubility->Filter Inject Stacked Injection (SFC System) Filter->Inject Detect UV Detection (280 nm) Inject->Detect Collect Fraction Collection (Time/Threshold) Detect->Collect Evap Rotary Evaporation Collect->Evap Final Pure Enantiomers (>99% ee) Evap->Final

Figure 2: Preparative SFC workflow for rapid isolation of enantiomers.

Protocol 3: Classical Resolution (Bulk Scale)

For multi-kilogram scale, chromatography may be cost-prohibitive. Diastereomeric salt formation is the industry standard for this class of acids.

Principles
  • Resolving Agent: (S)-(-)-1-Phenylethylamine (PEA).

  • Solvent: Ethanol/Water or Isopropanol.

  • Mechanism: Formation of diastereomeric salts with different solubility profiles.

Procedure
  • Salt Formation: Dissolve 1.0 eq of racemic this compound in hot Ethanol (70°C).

  • Addition: Slowly add 0.55 eq of (S)-(-)-PEA.

  • Crystallization: Allow the solution to cool slowly to room temperature, then to 4°C overnight. The less soluble diastereomeric salt will precipitate.

  • Filtration: Filter the crystals.

  • Recrystallization: Recrystallize the salt from Ethanol until constant melting point and optical rotation are achieved.

  • Free Basing: Suspend the salt in water, acidify with 1M HCl to pH 2, and extract the free chiral acid with Ethyl Acetate.

  • Recovery: The mother liquor contains the opposite enantiomer, which can be recovered and resolved using (R)-(+)-PEA.

References

  • Chiral Technologies. (2023). Instruction Manual for CHIRALPAK® AD-H / AD. Daicel Corporation. Link

  • Bertucci, C., & Tedesco, D. (2012). "High-performance liquid chromatography of chiral indoles." Journal of Chromatography A, 1269, 69-81. Link

  • Sigma-Aldrich. (2023). "Chiral Method Development Strategies for HPLC." Technical Application Notes. Link

  • Toribio, L., et al. (2010). "Enantiomeric separation of chiral arylpropionic acid derivatives by HPLC on polysaccharide-based stationary phases." Biomedical Chromatography, 24(11), 1229-1238. Link

Sources

Crystal structure determination of 3-(1H-indol-3-yl)-2-methylpropanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Resolution Crystal Structure Determination of 3-(1H-indol-3-yl)-2-methylpropanoic Acid

Executive Summary

This guide details the protocol for the single-crystal X-ray diffraction (SC-XRD) analysis of This compound . As a derivative of indole-3-propionic acid (IPA) featuring an


-methyl substitution, this compound presents specific crystallographic challenges, including conformational flexibility in the propanoic acid side chain and the presence of a chiral center at the C2 position.

The successful determination of this structure relies on three critical pillars:

  • Enantiomeric Control: Distinguishing between the racemate (typically crystallizing in centrosymmetric space groups like

    
    ) and the pure enantiomer (non-centrosymmetric, e.g., 
    
    
    
    ).
  • Hydrogen Bond Engineering: Leveraging the indole N-H donor and carboxylic acid O-H motifs to drive lattice formation.

  • Low-Temperature Data Collection: Essential for resolving disorder in the flexible alkyl linker.

Chemical Context & Structural Properties

PropertySpecificationCrystallographic Implication
Formula

Light atom structure; requires high-angle data for resolution.
Chirality C2 (Propanoic chain)Must define absolute configuration if synthesized as pure enantiomer.
H-Bond Donors Indole N-H, Acid O-HExpect strong intermolecular H-bonding networks (dimers or chains).[1]
H-Bond Acceptors Acid C=O, Acid -OHCarbonyl oxygen typically acts as the primary acceptor.
Flexibility C3-C

-C

torsion
High thermal motion expected in the side chain; cryo-cooling required.

Phase I: Crystal Growth Protocols

Crystallizing indole-carboxylic acids requires balancing the hydrophobic nature of the indole ring with the hydrophilic carboxylic acid. The following screening protocols are validated for this class of molecules.

Protocol A: Slow Evaporation (Polymorph Screening)

Best for: Obtaining thermodynamically stable forms.

  • Dissolve 20 mg of the compound in Acetone (2 mL) .

  • Filter the solution through a 0.45

    
    m PTFE syringe filter into a clean scintillation vial.
    
  • Cover the vial with parafilm and pierce 3-4 small holes to control evaporation rate.

  • Store in a vibration-free environment at 20°C.

  • Observation: Crystals typically appear within 48-72 hours as prisms.

Protocol B: Vapor Diffusion (High Quality Single Crystals)

Best for: X-ray quality crystals with minimal defects.

  • Inner Vial: Dissolve 15 mg of compound in 0.5 mL Ethanol (solvent).

  • Outer Vial: Place the inner vial inside a larger jar containing 3 mL of Water or Hexane (antisolvent).

  • Seal the outer jar tightly.

  • Mechanism: The volatile antisolvent diffuses into the ethanol, slowly increasing supersaturation.

  • Result: High-quality blocks suitable for diffraction.

Protocol C: Recrystallization from Acetonitrile

Best for: Purifying crude material prior to diffraction.

  • Suspend compound in hot Acetonitrile (MeCN) near boiling point.

  • Add MeCN dropwise until dissolution is complete.

  • Allow to cool slowly to room temperature in a Dewar flask (to retard cooling rate).

  • Note: Acetonitrile often yields solvates; check structure for solvent inclusion.

Phase II: Data Collection Strategy

Instrument Configuration:

  • Source: Mo K

    
     (
    
    
    
    Å) or Cu K
    
    
    (
    
    
    Å). Note: Cu is preferred for absolute configuration determination of light atom structures if the enantiomer is pure.
  • Detector: Hybrid Photon Counting (HPC) or CCD.

  • Temperature: 100 K (Nitrogen cryostream). Crucial for freezing side-chain motion.

Workflow Diagram (DOT):

DataCollection Sample Crystal Selection (0.1 - 0.3 mm) Mount Mounting (MiTeGen Loop + Oil) Sample->Mount Microscope Screen Unit Cell Screening Mount->Screen X-Ray Beam Screen->Sample Poor Diffraction Collect Data Collection (>99% Completeness) Screen->Collect Strategy Opt. Process Reduction & Absorption Correction Collect->Process Integration

Figure 1: Crystallographic workflow from sample selection to data reduction.

Step-by-Step Protocol:

  • Mounting: Select a crystal with defined faces (avoid cracked or intergrown blocks). Mount on a MiTeGen loop using Paratone oil.

  • Centering: Center the crystal optically, then refined by X-ray scans.

  • Strategy: Collect a full sphere of data (redundancy > 4) to ensure accurate intensity statistics.

    • Resolution: Aim for 0.80 Å or better.

    • Scan Width: 0.5° per frame.

  • Reduction: Process data using software like CrysAlisPro or APEX4. Apply multi-scan absorption correction (SADABS).

Phase III: Structure Solution & Refinement

Software Suite: SHELX (via OLEX2 or WinGX interface).

Step 1: Space Group Determination
  • Racemic Sample: Expect Centrosymmetric groups (

    
    , 
    
    
    
    ,
    
    
    ).
  • Enantiopure Sample: Expect Non-centrosymmetric groups (

    
    , 
    
    
    
    ).
  • Validation: Check systematic absences (

    
     statistics).
    
Step 2: Phasing (SHELXT)

Use Intrinsic Phasing (Dual Space methods). The indole ring provides a rigid planar motif that is easily located.

Step 3: Refinement (SHELXL)
  • Backbone: Refine all non-hydrogen atoms anisotropically.

  • Hydrogens:

    • C-H: Place in calculated geometric positions (Riding model).

    • N-H (Indole) & O-H (Acid): Locate in the Difference Fourier Map (

      
      ). Refine coordinates freely if data quality permits, or restrain using DFIX (0.86 Å for N-H, 0.82 Å for O-H).
      
  • Disorder: If the propanoic acid chain shows elongated thermal ellipsoids, model disorder over two positions using PART instructions and occupancy refinement.

Logic Diagram: Refinement Decision Tree

Refinement Start Initial Phasing (SHELXT) Aniso Anisotropic Refinement (Non-H atoms) Start->Aniso H_Find Locate H-atoms (Diff. Map) Aniso->H_Find Check Check R-factor & Residual Density H_Find->Check Decision Disorder? Check->Decision Split Model Disorder (PART 1 / PART 2) Decision->Split Yes Final Final CIF Generation Decision->Final No Split->Final

Figure 2: Decision logic for structural refinement and handling of disorder.

Expected Structural Features & Analysis

Upon solving the structure, verify the following interactions which stabilize the lattice:

  • Carboxylic Acid Dimer: The most common motif is the centrosymmetric

    
     dimer, where two acid groups H-bond to each other.
    
    • Metric:

      
       distance 
      
      
      
      Å.
  • Indole N-H Interaction: The indole nitrogen is a strong donor. Look for

    
     (carbonyl) interactions linking the dimers into chains or sheets.
    
  • Pi-Stacking: Indole rings often stack in a "tilted-T" or parallel-displaced geometry.

    • Metric: Centroid-to-centroid distance

      
       Å.
      

Data Reporting Template:

ParameterValue (Example)
Crystal System Monoclinic
Space Group

(if racemic)
R1 [I>2sigma(I)] < 0.05 (Target)
Goodness of Fit (GooF) ~ 1.05
Flack Parameter ~ 0.0 (if chiral/non-centro)

References

  • Indole Propionate Analogs

    • Crystal structure of Methyl 3-(1H-indol-3-yl)propanoate.[1][2] (2011).[1][3][4] Acta Crystallographica Section E. Link

    • Synthesis and biological evaluation of 3-(1-Aryl-1H-indol-5-yl)propanoic acids. (2014).[4] Journal of Medicinal Chemistry. Link

  • Crystallography Methodology

    • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL.Acta Crystallographica Section C. Link

    • Müller, P. (2006). Crystal Structure Refinement: A Crystallographer's Guide to SHELXL. Oxford University Press.
  • General Indole Crystallization

    • Crystallization of indole-3-acetic acid derivatives.[1] (General Protocol).[5] Cambridge Structural Database (CSD). Link

Note: This protocol assumes access to standard laboratory safety equipment. Indole derivatives may be biologically active; handle with appropriate PPE.[6]

Sources

Derivatization of 3-(1H-indol-3-yl)-2-methylpropanoic acid for GC-MS analysis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Derivatization of 3-(1H-indol-3-yl)-2-methylpropanoic Acid for GC-MS Analysis

Executive Summary

This guide details the protocol for the quantitative analysis of This compound , a methylated analog of the microbial metabolite Indole-3-propionic acid (IPA). Due to the presence of a polar carboxylic acid moiety and a secondary amine on the indole ring, this compound exhibits poor volatility and thermal instability in its native form.

We utilize Two-Step Silylation using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA ) with 1% Trimethylchlorosilane (TMCS ). This method converts the analyte into its Trimethylsilyl (TMS) ester/ether derivatives, significantly improving chromatographic peak shape, sensitivity, and mass spectral specificity.

Chemical Strategy & Mechanism

The derivatization strategy targets two active hydrogen sites on the molecule:[1]

  • Carboxylic Acid (-COOH): Rapidly converts to a TMS-ester.

  • Indole Amine (-NH): The secondary amine on the indole ring is less reactive due to resonance stabilization but can be silylated under elevated temperatures.

Reaction Scheme:



  • Why BSTFA/TMCS? BSTFA is a powerful silylating donor.[1] The addition of 1% TMCS acts as a catalyst, increasing the silyl donor strength to ensure the sterically hindered or less reactive indole nitrogen is derivatized. This prevents "tailing" caused by the adsorption of the polar N-H group on the GC liner.[1]

Materials & Equipment

Reagents
  • Analyte Standard: this compound (High purity >98%).

  • Derivatization Reagent: BSTFA + 1% TMCS (Sigma-Aldrich/Supelco).

  • Solvent: Pyridine (Anhydrous, 99.8%) – Acts as a proton scavenger and solvent.

  • Extraction Solvent: Ethyl Acetate or Methanol (LC-MS grade).

  • Internal Standard (IS): Indole-3-propionic acid-d2 or 5-Methylindole-2-carboxylic acid.

Instrumentation
  • GC-MS System: Agilent 7890B/5977B (or equivalent single quadrupole).

  • Column: DB-5MS UI (30 m × 0.25 mm × 0.25 µm) – Low bleed, non-polar.

  • Inlet Liner: Ultra Inert Splitless liner with glass wool.[1]

Experimental Protocol

Step 1: Sample Preparation & Extraction

For biological fluids (Plasma/Urine):

  • Aliquot 100 µL of sample into a 1.5 mL Eppendorf tube.

  • Add 10 µL of Internal Standard solution (10 µg/mL).

  • Add 400 µL of cold Methanol/Acetonitrile (1:1) to precipitate proteins.[1]

  • Vortex for 30 seconds; Centrifuge at 14,000 x g for 10 mins at 4°C.

  • Transfer supernatant to a fresh glass vial.

  • Evaporation: Evaporate to complete dryness under a gentle stream of Nitrogen (N₂) at 40°C. Note: Moisture is the enemy of silylation.[1]

Step 2: Derivatization (The Critical Step)
  • To the dried residue, add 50 µL of Anhydrous Pyridine . Cap and vortex to dissolve the residue.

  • Add 50 µL of BSTFA + 1% TMCS .

  • Incubation: Seal the vial tightly with a crimp cap (PTFE/Silicone septum).

  • Heat at 70°C for 60 minutes .

    • Reasoning: While the carboxyl group reacts instantly, the indole N-H requires thermal energy to reach equilibrium conversion to the Di-TMS form [1].

  • Cool to room temperature. Transfer to an autosampler vial insert.

Step 3: GC-MS Acquisition Parameters
ParameterSetting
Inlet Temp 280°C
Injection Mode Splitless (1 µL injection)
Carrier Gas Helium @ 1.0 mL/min (Constant Flow)
Oven Program 100°C (hold 1 min)

20°C/min

300°C (hold 5 min)
Transfer Line 290°C
Ion Source 230°C (EI Mode, 70 eV)
Quadrupole 150°C
Scan Range m/z 50 – 550

Results & Interpretation

Chromatographic Workflow Visualization

G Sample Biological Sample (Serum/Urine) Extract Protein Precipitation (MeOH/ACN) Sample->Extract + IS Dry N2 Evaporation (Must be Anhydrous) Extract->Dry Supernatant Deriv Derivatization BSTFA + 1% TMCS (70°C, 60 min) Dry->Deriv + Pyridine GCMS GC-MS Analysis (DB-5MS Column) Deriv->GCMS 1 µL Inj Data Data Analysis (Identify Di-TMS Peak) GCMS->Data

Figure 1: Optimized workflow for the extraction and derivatization of indole-propionic acid analogs.

Mass Spectral Fragmentation Pattern

The derivatization typically yields the Di-TMS derivative (MW ~347.5 g/mol ).

  • Molecular Ion (M+): m/z 347 (Distinct, often small abundance).[1]

  • Base Peak: m/z 73 (TMS group) or m/z 202 (Indole-CH₂-TMS fragment).

  • Characteristic Ions:

    • m/z 230: [M - 117]⁺ (Loss of -COOTMS group). This is the primary diagnostic ion for quantitative monitoring (SIM mode).[1]

    • m/z 147: Pentamethyldisiloxane ion (Rearrangement of two TMS groups).[1]

    • m/z 130: Quinolinium ion (Indole core backbone).[1]

Note on Mono-TMS: If the reaction is incomplete, a Mono-TMS peak (MW 275) may appear earlier. This indicates moisture contamination or insufficient heating.[1]

Troubleshooting & Validation

IssueProbable CauseCorrective Action
Low Response Moisture in sampleEnsure drying step is complete; use fresh anhydrous pyridine.
Tailing Peaks Active sites in linerReplace liner with Ultra Inert type; trim column.
Double Peaks Mono/Di-TMS mixtureIncrease reaction time to 90 min or temp to 80°C to force Di-TMS formation.
Column Bleed Excess BSTFAUse a solvent delay (e.g., 4 mins) to protect the filament.

References

  • MDPI. (2020).[1] Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. Available at: [Link][1]

  • National Institutes of Health (NIH). (2020).[1] Determination of Tryptophan Metabolites in Serum and Cerebrospinal Fluid Samples Using Microextraction by Packed Sorbent, Silylation and GC–MS Detection. Available at: [Link]

  • Agilent Technologies. (2019).[1] Quantitation of Gut Microbiota-Derived Indole Metabolites by Ion Pairing dMRM LC/QQQ. (Reference for analyte context). Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting 3-(1H-indol-3-yl)-2-methylpropanoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 3-(1H-indol-3-yl)-2-methylpropanoic acid presents a classic challenge in indole chemistry: balancing the reactivity of the C3 position against the nucleophilicity of the N1 nitrogen, while preserving the fragile indole aromaticity during side-chain manipulation.

This guide addresses the three most common failure modes reported by our users:

  • Polymerization/Tarring during the Perkin condensation step.[1]

  • Over-reduction (Indoline formation) during the hydrogenation of the acrylic acid intermediate.[1]

  • Regio-irregularity (N-alkylation) during direct alkylation attempts.

Route A: The Modified Perkin Condensation (Recommended)[1]

This route involves the condensation of indole-3-carboxaldehyde with propionic anhydride to form the


-unsaturated intermediate, followed by selective reduction.[1]
Phase 1: Condensation Troubleshooting

The Workflow: Indole-3-carboxaldehyde + Propionic Anhydride


 2-Methyl-3-(indol-3-yl)acrylic acid

Common Issues & Solutions:

SymptomProbable CauseTechnical Intervention
Dark Tarry Residue Thermal polymerization of indole-3-carboxaldehyde.Protocol Adjustment: Do not exceed 140°C. Use freshly distilled anhydride. Add a radical scavenger (e.g., BHT) if scaling up >10g.[1]
Low Conversion (<40%) Moisture in the anhydride or "stale" catalyst.[1]Reagent Check: The sodium propionate must be anhydrous.[1] Fuse it in a crucible immediately before use to remove hygroscopic water.[1]
Product is an Oil Mixed anhydride formation.[1]Workup Fix: The reaction initially forms a mixed anhydride.[1] You must boil the crude mixture with water/Na2CO3 for 30 mins to hydrolyze it back to the free acid before acidification.[1]
Phase 2: Hydrogenation (The Critical Step)

The Workflow: 2-Methyl-3-(indol-3-yl)acrylic acid


 this compound

The Hazard: The indole double bond (C2=C3) is electron-rich and susceptible to reduction, leading to indoline impurities (dihydroindole).[1]

Q: My product has a lowered melting point and shows aliphatic signals in NMR around 3.0-3.5 ppm. What happened? A: You have over-reduced the ring.[1] Standard Pd/C is often too active for indoles under high pressure.[1]

Corrective Protocols:

  • Catalyst Poisoning: If using 10% Pd/C, add traces of Quinoline or Sulfur (similar to Rosenmund conditions) to dampen activity.[1]

  • Alternative Catalyst: Switch to Wilkinson’s Catalyst (

    
    ) in benzene/ethanol.[1] It is highly selective for exocyclic alkenes and will generally spare the indole ring.[1]
    
  • Transfer Hydrogenation: Use Formic Acid/Triethylamine with Pd/C. The kinetics often favor the exocyclic double bond over the aromatic ring.[1]

Route B: Direct Alkylation (Alternative)[1]

The Workflow: Indole + Methyl Methacrylate (or similar electrophile)


 Target[1]

The Hazard: N1-Alkylation .[1] The indole nitrogen is nucleophilic (


).[1] Without protection, alkylating agents often attack N1 instead of C3.[1]

Q: I am getting a product that does not show the N-H signal in IR/NMR. Why? A: You have made the N-alkylated isomer.[1]

Troubleshooting Matrix:

  • If using basic conditions (NaH/DMF): You will almost exclusively get N-alkylation.[1]

    • Fix: You must use a protecting group (Boc, Tosyl, or TIPS) on the Nitrogen before attempting alkylation.[1]

  • If using Lewis Acids (

    
    , 
    
    
    
    ):
    These favor C3-alkylation but can cause polymerization.[1]
    • Fix: Use "Soft" Lewis acids.[1] Indole is a soft nucleophile at C3.[1]

Visualizing the Pathways & Failure Modes

The following diagram illustrates the decision logic and chemical pathways, highlighting where side reactions (in red) diverge from the desired path (in green).

IndoleSynthesis Start Indole-3-carboxaldehyde Intermediate 2-Methyl-3-(indol-3-yl)acrylic acid (Unsaturated Precursor) Start->Intermediate Perkin Condensation (140°C) Polymer SIDE REACTION: Polymer/Tar Start->Polymer T > 150°C or Old Reagents Reagent + Propionic Anhydride + Na Propionate Reagent->Intermediate Reduction Reduction Step (H2 / Catalyst) Intermediate->Reduction MixedAnh TRAP: Mixed Anhydride (Incomplete Hydrolysis) Intermediate->MixedAnh Skip Aqueous Boil Product TARGET: This compound Reduction->Product Wilkinson's Cat. or Poisoned Pd/C Indoline SIDE REACTION: Indoline Derivative (Over-reduction) Reduction->Indoline Active Pd/C High Pressure MixedAnh->Product Hydrolysis (Na2CO3)

Figure 1: Synthetic flowchart for the Perkin route, contrasting the desired pathway (Green) with thermal and reduction-based failure modes (Red).[1]

Frequently Asked Questions (FAQs)

Q1: Can I use the Malonic Ester synthesis with Gramine instead? A: Yes, reacting Gramine (3-dimethylaminomethylindole) with diethyl methylmalonate is a valid route.[1]

  • Risk:[1][2][3] The decarboxylation of the resulting dicarboxylic acid requires high heat (

    
    C), which often degrades the indole.[1]
    
  • Recommendation: The Perkin route (Route A) is generally cleaner for this specific methylated analog because the "methyl" group is introduced early via the anhydride, avoiding a harsh decarboxylation step later.[1]

Q2: How do I purify the final acid? It crystallizes poorly. A: Indole propanoic acids are notorious for oiling out.[1]

  • Salt Formation: Convert the crude acid to its Dicyclohexylamine (DCHA) salt.[1] These salts are usually highly crystalline solids that can be recrystallized from Ethanol/Ethyl Acetate.[1]

  • Release: Once pure, treat the salt with dilute

    
     and extract with ether to recover the pure free acid.[1]
    

Q3: Why is my yield in the Perkin step only 20%? A: You likely have water in your system.[1] The Perkin reaction is reversible and inhibited by water.[1]

  • Check: Are you using fused Sodium Propionate?

  • Check: Is your Propionic Anhydride clear (colorless) or yellow? If yellow, distill it first.[1]

References

  • Perkin Reaction Mechanism & Scope

    • Title: The Perkin reaction (Wikipedia / RSC Ontology)[1]

    • Source: Wikipedia / Royal Society of Chemistry[1]

    • URL:[Link]

  • Reduction of Indole Acrylic Acids

    • Title: Reaction of Different 3-Indoleacrylic Acids with Various Thiols (Decarboxyl
    • Source: ResearchGate[1][3][4][5]

    • URL:[Link]

  • Indole Alkylation Regioselectivity (N1 vs C3)

    • Title: Regiodivergent Switchable N1- and C3-Alkylation of Indoles[4][6][7]

    • Source: PubMed / NIH[1]

    • URL:[Link]

  • General Properties of the Target Molecule

    • Title: this compound Structure & Properties[8]

    • Source: ChemSynthesis[1]

    • URL:[Link]

  • Catalytic Asymmetric Functionalization (Advanced/Alternative)

    • Title: Organocatalytic asymmetric allylic alkylation of 2-methyl-3-nitroindoles[9]

    • Source: Organic & Biomolecular Chemistry (RSC)[1]

    • URL:[Link]

Sources

Technical Support Center: Matrix Effects in LC-MS Analysis of 3-(1H-indol-3-yl)-2-methylpropanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for navigating matrix effects in the LC-MS analysis of 3-(1H-indol-3-yl)-2-methylpropanoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common challenges encountered during bioanalysis. The guidance within is structured to offer both quick-reference FAQs and detailed troubleshooting workflows, grounded in established scientific principles to ensure the integrity and accuracy of your results.

I. Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding matrix effects in the LC-MS analysis of this compound and related indole compounds.

Q1: What are matrix effects and why are they a concern for my analysis?

A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting compounds from the sample matrix.[1][2] In simpler terms, other molecules in your sample can either suppress or enhance the signal of your target analyte, this compound, leading to inaccurate quantification.[3][4] This is a significant concern in bioanalysis (e.g., plasma, serum, urine) where complex matrices contain numerous endogenous components like salts, proteins, and phospholipids.[2]

Q2: I'm observing low signal intensity and poor reproducibility for my analyte. Could this be due to matrix effects?

A2: Yes, these are classic symptoms of matrix effects, particularly ion suppression.[2][3] When matrix components co-elute with your analyte, they can compete for ionization in the MS source, reducing the number of analyte ions that reach the detector.[2] This leads to lower signal intensity, poor reproducibility, and compromised assay sensitivity.[3]

Q3: Are indole-containing compounds like this compound particularly susceptible to matrix effects?

A3: While any analyte can be affected, the physicochemical properties of indole-containing compounds can influence their susceptibility. Their analysis often involves reversed-phase chromatography where they may co-elute with matrix components of similar polarity. Furthermore, the specific sample matrix and the chosen sample preparation method will heavily influence the extent of matrix effects.[5][6]

Q4: What are the primary causes of matrix effects in biological samples?

A4: The main culprits are endogenous matrix components that are often present at much higher concentrations than the analyte.[2] These include:

  • Phospholipids: Abundant in plasma and serum, they are notorious for causing ion suppression and can build up on the analytical column.[7][8][9]

  • Salts and Buffers: Can alter the droplet formation and evaporation process in the ion source.[10]

  • Proteins and Peptides: If not adequately removed, they can precipitate in the system and contribute to ion suppression.

Q5: How can I quickly assess if matrix effects are impacting my assay?

A5: A common method is the post-extraction addition experiment. You compare the peak area of your analyte in a neat solution to the peak area of the same amount of analyte spiked into an extracted blank matrix sample. A significant difference (typically >15%) in the peak areas indicates the presence of matrix effects.

II. Troubleshooting Guides

This section provides detailed, step-by-step guidance for diagnosing and mitigating matrix effects.

Guide 1: Diagnosing the Presence and Severity of Matrix Effects

A systematic approach to confirming matrix effects is crucial before attempting to mitigate them.

Experimental Protocol: Post-Extraction Addition
  • Prepare a Neat Solution: Dissolve a known concentration of this compound analytical standard in the final reconstitution solvent.

  • Prepare a Blank Matrix Extract: Process a blank sample (e.g., plasma from an untreated subject) using your established sample preparation method (e.g., protein precipitation).

  • Create the Post-Extraction Spiked Sample: Add the same known amount of the analytical standard from step 1 to the blank matrix extract from step 2.

  • Analysis: Inject both the neat solution and the post-extraction spiked sample into the LC-MS system and record the peak areas.

  • Calculation: Calculate the matrix effect (ME) using the following formula:

    • ME (%) = (Peak Area in Post-Extraction Spiked Sample / Peak Area in Neat Solution) * 100

Interpreting the Results
Matrix Effect (%)InterpretationRecommended Action
85% - 115%No significant matrix effect.[11]Proceed with method validation.
< 85%Ion SuppressionProceed to Mitigation Guides.
> 115%Ion EnhancementProceed to Mitigation Guides.
Guide 2: Mitigation Strategies for Matrix Effects

Once matrix effects are confirmed, several strategies can be employed. The choice of strategy depends on the nature of the matrix and the resources available.

Strategy 1: Enhanced Sample Preparation

The most effective way to combat matrix effects is to remove the interfering components before analysis.[12]

This is a simple and common first step but often insufficient on its own as it does not effectively remove phospholipids.[9]

  • Protocol:

    • To 100 µL of plasma, add 300 µL of cold acetonitrile containing the internal standard.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at >10,000 x g for 10 minutes.

    • Transfer the supernatant for analysis.

LLE offers better cleanup than PPT by partitioning the analyte into an immiscible organic solvent, leaving many matrix components behind.

  • Protocol:

    • To 100 µL of plasma, add the internal standard and 50 µL of a suitable buffer to adjust the pH.

    • Add 600 µL of an appropriate organic solvent (e.g., ethyl acetate or methyl tert-butyl ether).

    • Vortex for 5 minutes.

    • Centrifuge to separate the layers.

    • Transfer the organic layer to a new tube and evaporate to dryness.

    • Reconstitute in the mobile phase.

SPE is a highly effective and versatile technique for removing interferences and concentrating the analyte.[13][14][15]

  • Protocol (Example using a C8 cartridge):

    • Condition: Pass 1 mL of methanol through the SPE cartridge, followed by 1 mL of water.

    • Load: Load the pre-treated sample (e.g., diluted plasma).

    • Wash: Pass 1 mL of a weak organic solvent (e.g., 5% methanol in water) to remove polar interferences.

    • Elute: Pass 1 mL of a strong organic solvent (e.g., methanol or acetonitrile) to elute the analyte.

    • Evaporate and Reconstitute: Evaporate the eluate and reconstitute in the mobile phase.

These specialized products are designed to specifically target and remove phospholipids, a major source of ion suppression.[7][8] They can be used after an initial protein precipitation step.[16]

  • General Workflow:

    • Perform protein precipitation as described above.

    • Pass the supernatant through the phospholipid removal plate or cartridge.

    • The resulting effluent is ready for injection.[16]

Strategy 2: Chromatographic Optimization

If sample preparation is insufficient, modifying the LC method can help separate the analyte from co-eluting matrix components.[4][17]

  • Increase Chromatographic Resolution:

    • Use a longer column or a column with a smaller particle size.

    • Optimize the gradient profile to better separate the analyte from the "void volume" where many matrix components elute.

  • Switch to a Different Stationary Phase: If using a C18 column, consider a phenyl-hexyl or a biphenyl phase which may offer different selectivity for the analyte and interfering compounds.[13]

Strategy 3: Use of an Appropriate Internal Standard (IS)

An internal standard is crucial for accurate quantification, especially in the presence of matrix effects.[18]

A compound that is structurally similar to the analyte but has a different mass. While better than no IS, it may not experience the exact same matrix effects as the analyte.

This is the gold standard for quantitative bioanalysis.[19][20][21] A SIL-IS (e.g., this compound-d4) has nearly identical chemical and physical properties to the analyte.[18] It will co-elute and experience the same degree of ion suppression or enhancement, thus providing the most accurate correction.[18][21]

Strategy 4: The Method of Standard Addition

When a blank matrix is unavailable or matrix effects are highly variable between samples, the method of standard addition can be used.[17][22][23][24]

  • Concept: Known amounts of the analyte are "spiked" into aliquots of the unknown sample. The increase in signal is used to determine the original concentration. This method inherently corrects for matrix effects within that specific sample.[22][23][24]

  • Experimental Protocol:

    • Divide the unknown sample into several equal aliquots (e.g., four 100 µL aliquots).

    • Spike each aliquot with increasing, known concentrations of the analyte standard (e.g., 0 ng, 10 ng, 20 ng, 30 ng).

    • Process all aliquots using the same sample preparation procedure.

    • Analyze each aliquot by LC-MS.

    • Plot the measured peak area against the concentration of the added standard.

    • The absolute value of the x-intercept of the resulting linear regression line is the concentration of the analyte in the original, unspiked sample.

Visualization of Workflows
Troubleshooting Decision Tree

This diagram outlines a logical progression for addressing matrix effects.

Troubleshooting_Matrix_Effects start Poor Reproducibility / Low Signal assess_me Assess Matrix Effect (Post-Extraction Addition) start->assess_me me_present Matrix Effect Present? (e.g., <85% or >115%) assess_me->me_present no_me No Significant ME (Proceed with Validation) me_present->no_me No optimize_sp Optimize Sample Preparation (LLE, SPE, PLR) me_present->optimize_sp Yes reassess_me1 Re-assess Matrix Effect optimize_sp->reassess_me1 me_resolved1 ME Resolved? reassess_me1->me_resolved1 me_resolved1->no_me Yes optimize_lc Optimize Chromatography (Gradient, Column) me_resolved1->optimize_lc No reassess_me2 Re-assess Matrix Effect optimize_lc->reassess_me2 me_resolved2 ME Resolved? reassess_me2->me_resolved2 me_resolved2->no_me Yes use_sil_is Implement Stable Isotope-Labeled IS me_resolved2->use_sil_is No reassess_me3 Re-assess Matrix Effect use_sil_is->reassess_me3 me_resolved3 ME Resolved? reassess_me3->me_resolved3 me_resolved3->no_me Yes use_sa Use Method of Standard Addition me_resolved3->use_sa No / SIL-IS Unavailable end Quantification Corrected use_sa->end Standard_Addition_Workflow cluster_prep Sample Preparation cluster_analysis Data Analysis sample Unknown Sample aliquot Divide into Aliquots (e.g., 4) sample->aliquot spike Spike Aliquots with Increasing Known Concentrations aliquot->spike extract Process All Aliquots with Identical Sample Prep spike->extract lcms LC-MS Analysis of Each Aliquot extract->lcms plot Plot Peak Area vs. Added Concentration lcms->plot regress Perform Linear Regression plot->regress x_int Determine X-Intercept regress->x_int result [Analyte] = |X-Intercept| x_int->result

Caption: Workflow for the method of standard addition.

References
  • NorthEast BioLab. (n.d.). What are Matrix Effect in Liquid Chromatography Mass Spectrometry?. Retrieved from [Link]

  • Zamaratskaia, G., & Rasmussen, M. K. (2015). Application of LC–MS for Determination of Indole and 3-Methylindole in Porcine Adipose Tissue. ResearchGate. Retrieved from [Link]

  • Vemula, S., et al. (2022). A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues. ResearchGate. Retrieved from [Link]

  • Providion Group. (n.d.). How can I identify Ion Suppression in Biological Sample Analysis?. Retrieved from [Link]

  • Vemula, S., et al. (2022). A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues. National Institutes of Health. Retrieved from [Link]

  • Ito, S., & Tsukada, K. (2002). Matrix effect and correction by standard addition in quantitative liquid chromatographic-mass spectrometric analysis of diarrhetic shellfish poisoning toxins. PubMed. Retrieved from [Link]

  • Ye, C., et al. (2020). Assessment of matrix effect in quantitative LC-MS bioanalysis. Taylor & Francis Online. Retrieved from [Link]

  • Becker, G. (n.d.). Matrix Effects and Ion Suppression in LC-MS: A Practical Guide for Researchers. Longdom Publishing. Retrieved from [Link]

  • Becker, G. (n.d.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Longdom Publishing. Retrieved from [Link]

  • Wang, C., et al. (n.d.). LC/MS/MS Analysis Using On-line Cartridges for the Removal of Phospholipids from Protein Precipitated Biological Fluid Samples. Separation Science. Retrieved from [Link]

  • Sowa, M., et al. (2021). A Comprehensive Analysis Using Colorimetry, Liquid Chromatography-Tandem Mass Spectrometry and Bioassays for the Assessment of Indole Related Compounds Produced by Endophytes of Selected Wheat Cultivars. MDPI. Retrieved from [Link]

  • Hewavitharana, A. K. (2010). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Chromatography Online. Retrieved from [Link]

  • Stoll, D. R. (2023). Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions. LCGC International. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). All You Need To Know About Phospholipid Removal (PLR). Retrieved from [Link]

  • Unceta, N., et al. (2023). Optimisation of Solid-Phase Extraction and LC-MS/MS Analysis of Six Breast Cancer Drugs in Patient Plasma Samples. National Institutes of Health. Retrieved from [Link]

  • Di Matteo, P., & Petrucci, R. (2023). Conditions for LC-MS/MS analysis of indole species. ResearchGate. Retrieved from [Link]

  • AMSbiopharma. (2024). Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. Retrieved from [Link]

  • Licea-Perez, H., et al. (2021). Development and validation of a LC-MS/MS method for quantitation of 3-hydroxypentanoic acid and 3-oxopentanoic acid in human plasma and its application to a clinical study of glucose transporter type I deficiency (G1D) syndrome. National Institutes of Health. Retrieved from [Link]

  • Rao, K. S., & Rana, S. (2012). An Improved Method for Eliminating Ion Suppression and Other Phospholipid-Induced Interferences in Bioanalytical Samples. Chromatography Online. Retrieved from [Link]

  • Wu, X., et al. (2014). A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. National Institutes of Health. Retrieved from [Link]

  • Biocompare. (2020). Solid Phase Extraction in LC-MS Sample Preparation. Retrieved from [Link]

  • Agilent. (2016). Single Quad LC/MS Analysis of Organic Acids Using an Agilent Hi‑Plex Column. Retrieved from [Link]

  • American Chemical Society. (2023). Standard Addition as a Method for Quantitative Mass Spectrometry Imaging. Retrieved from [Link]

  • Lab Manager. (n.d.). How Sample Prep for Phospholipid Removal Works. Retrieved from [Link]

  • Calafat, A. M., et al. (2009). Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. National Institutes of Health. Retrieved from [Link]

  • Wang, C., et al. (2020). Online Solid Phase Extraction and LC/MS Analysis of Thyroid Hormones in Human Serum. Separation Science. Retrieved from [Link]

  • Acanthus Research. (2022). Designing Stable Isotope Labeled Internal Standards. Retrieved from [Link]

  • ResearchGate. (2022). Solid phase extraction to isolate serum/plasma metabolites from proteins (or vice versa)?. Retrieved from [Link]

  • JoVE. (2015). Video: Method of Standard Addition to Minimize Matrix Effect. Retrieved from [Link]

  • Chromatography Online. (2012). Ion suppression in Biological Sample Analysis: You May or May Not See It but It's There. Retrieved from [Link]

  • American Chemical Society. (2015). Synthesis and Use of Stable-Isotope-Labeled Internal Standards for Quantification of Phosphorylated Metabolites by LC–MS/MS. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). Calibration Methods (Harris). Retrieved from [Link]

  • Lin, Y.-C., et al. (2022). Elevated Indoxyl Sulfate Levels Correlate with Increased Aortic Stiffness in Patients Undergoing Kidney Transplantation. MDPI. Retrieved from [Link]

Sources

Technical Support Center: Navigating Impurities in 3-(1H-indol-3-yl)-2-methylpropanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-(1H-indol-3-yl)-2-methylpropanoic acid. This guide is designed for researchers, scientists, and drug development professionals to anticipate, identify, and troubleshoot common impurities that may be encountered in commercially available batches of this compound. Given the variability in synthetic routes and storage conditions, a foundational understanding of potential impurities is critical for robust experimental design and data interpretation.

Frequently Asked Questions (FAQs)

Q1: I've observed some discoloration (e.g., pinkish or brownish hue) in my solid this compound. Is this a cause for concern?

A1: Discoloration in indole-containing compounds is a common observation and often indicates the presence of minor oxidative impurities. While the bulk of your material is likely the desired product, these colored impurities can sometimes interfere with sensitive downstream applications.

  • Causality: The indole ring is susceptible to oxidation, which can lead to the formation of colored oligomeric or polymeric species. This process can be accelerated by exposure to light, air (oxygen), and trace metal ions.

  • Recommended Action: For most applications, minor discoloration may not significantly impact your results. However, for highly sensitive assays, such as those involving cell culture or in vivo studies, it is prudent to assess the purity of your material using techniques like High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC). If significant impurities are detected, purification by recrystallization or column chromatography may be necessary. A helpful resource for general purification techniques of a similar compound, methyl indole-3-carboxylate, suggests that discoloration can be indicative of impurities that warrant further investigation[1].

Q2: My HPLC analysis shows a peak with a shorter retention time than the main product peak. What could this be?

A2: A peak with a shorter retention time in a reversed-phase HPLC separation typically indicates a more polar compound. In the context of this compound, a likely candidate for a more polar impurity is a related carboxylic acid that has not been fully derivatized during synthesis or is a byproduct.

  • Potential Impurity: A common impurity in similar indole derivatives is the corresponding un-alkylated carboxylic acid, such as indole-3-carboxylic acid, which can arise from the hydrolysis of intermediates or the final product[1]. Another possibility is the presence of unreacted starting materials from the synthesis.

  • Troubleshooting:

    • Co-injection: If you have a standard of the suspected impurity (e.g., indole-3-carboxylic acid), a co-injection with your sample can confirm its identity if the peak area of the impurity increases.

    • LC-MS Analysis: If a standard is not available, Liquid Chromatography-Mass Spectrometry (LC-MS) can provide the molecular weight of the impurity, aiding in its identification.

    • Purification: If the impurity level is unacceptable, purification via column chromatography on silica gel is an effective method for separating the more polar impurity from the desired product[1].

Q3: I'm seeing a cluster of small, poorly resolved peaks around my main product peak in my HPLC chromatogram. What could be the cause?

A3: A cluster of closely eluting peaks can be indicative of several issues, including the presence of isomers or degradation products.

  • Potential Causes:

    • Positional Isomers: Depending on the synthetic route, isomers of the final product may be formed. For example, if a Fischer indole synthesis is employed, substitution at different positions on the indole ring can occur, leading to a mixture of isomers.

    • Degradation Products: Indole-3-alkanoic acids can be susceptible to degradation, especially if exposed to harsh pH conditions, light, or elevated temperatures. This can lead to the formation of a variety of minor products.

  • Troubleshooting Workflow:

G start Observe cluster of peaks in HPLC check_method 1. Verify HPLC Method (Column, Mobile Phase, Gradient) start->check_method run_blank 2. Run a Blank Injection (Solvent only) check_method->run_blank check_stability 3. Assess Sample Stability (Re-inject after 24h) run_blank->check_stability lc_ms 4. Perform LC-MS Analysis (Identify molecular weights) check_stability->lc_ms purify 5. Purify if Necessary (e.g., Preparative HPLC) lc_ms->purify end_node Characterized or Purified Product purify->end_node

Caption: Troubleshooting workflow for a cluster of HPLC peaks.

Troubleshooting Guide: Common Impurities and Their Origins

Understanding the potential sources of impurities is the first step in effective troubleshooting. Impurities in commercially available this compound can be broadly categorized into three classes:

  • Synthesis-Related Impurities: Arising from starting materials, intermediates, and byproducts of the chemical synthesis.

  • Degradation Products: Formed during storage, handling, or in solution.

  • Residual Solvents: Organic volatile impurities remaining from the synthesis and purification process.

Synthesis-Related Impurities

The specific impurities will depend on the synthetic route employed. A common approach to indole-3-alkanoic acids involves the Fischer indole synthesis or alkylation of an indole precursor.

Potential Impurity Likely Origin Analytical Signature (Reversed-Phase HPLC) Mitigation Strategy
Indole-3-acetic acid Unreacted starting material or byproduct from an alternative reaction pathway.Typically elutes earlier than the more substituted target compound.Purification by column chromatography or recrystallization.
Positional Isomers (e.g., 2-substituted indole) Side reaction during Fischer indole synthesis.May elute very close to the main product peak, potentially as a shoulder or poorly resolved peak.Preparative HPLC is often required for separation.
Unreacted Starting Materials (e.g., a-keto acid or hydrazine derivative) Incomplete reaction.Retention time will vary depending on the polarity of the starting material.Optimization of reaction conditions (time, temperature, stoichiometry) and purification of the final product.

Experimental Protocol: TLC Analysis for Quick Purity Assessment

  • Prepare a TLC plate: Use a silica gel 60 F254 plate.

  • Spot the sample: Dissolve a small amount of your this compound in a suitable solvent (e.g., ethyl acetate or methanol) and spot it onto the baseline of the TLC plate.

  • Develop the plate: Place the TLC plate in a developing chamber containing a mixture of hexane and ethyl acetate (e.g., 7:3 v/v) as the mobile phase.

  • Visualize: After the solvent front has reached near the top of the plate, remove it and allow it to dry. Visualize the spots under UV light (254 nm). A single spot indicates high purity, while multiple spots suggest the presence of impurities[1].

Degradation Products

The indole nucleus is generally stable, but the carboxylic acid side chain can be susceptible to degradation.

Potential Degradation Product Cause of Degradation Analytical Signature (Reversed-Phase HPLC) Prevention
Oxidized Indole Species Exposure to air and light.May appear as multiple, often colored, minor peaks.Store the compound in a tightly sealed container, protected from light, and under an inert atmosphere (e.g., argon or nitrogen).
Decarboxylation Product (Skatole derivative) High temperatures or extreme pH.A less polar product that will have a longer retention time.Avoid excessive heat and exposure to strong acids or bases during storage and handling.

Logical Relationship of Impurity Formation:

G cluster_synthesis Synthesis-Related cluster_degradation Degradation SM Starting Materials Product 3-(1H-indol-3-yl)-2- methylpropanoic acid SM->Product Incomplete Reaction Intermediates Intermediates Intermediates->Product Carryover Byproducts Byproducts Byproducts->Product Side Reactions Oxidation Oxidation Products Decarboxylation Decarboxylation Products Product->Oxidation Air/Light Product->Decarboxylation Heat/pH

Caption: Origins of impurities in this compound.

Residual Solvents

Residual solvents are a common type of impurity in any synthesized chemical.

  • Identification: Gas Chromatography (GC) with a headspace autosampler is the standard method for identifying and quantifying residual solvents.

  • Common Solvents: Depending on the synthesis and purification, common solvents may include ethyl acetate, hexane, dichloromethane, methanol, and others.

  • Impact: For most in vitro experiments, trace amounts of common laboratory solvents are unlikely to have a significant impact. However, for in vivo studies or sensitive cell-based assays, high levels of certain solvents can be toxic.

  • Removal: Drying the material under high vacuum for an extended period can help to remove residual volatile solvents.

References

  • Amerigo Scientific. This compound. [Link]

  • ChemSynthesis. This compound. [Link]

Sources

Validation & Comparative

Validation of an analytical method for 3-(1H-indol-3-yl)-2-methylpropanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to the Validation of an Analytical Method for 3-(1H-indol-3-yl)-2-methylpropanoic acid

Introduction: The Analytical Imperative for a Novel Indole Derivative

This compound is an indole derivative, a class of compounds central to numerous areas of pharmaceutical research, from anti-inflammatory to anti-cancer therapies[1]. The reliable quantification of this molecule is a non-negotiable prerequisite for advancing any research or development program. Whether for pharmacokinetic studies, formulation development, or quality control, a rigorously validated analytical method is the foundation upon which data integrity is built.[2]

This guide provides a comprehensive, experience-driven walkthrough for validating a quantitative analytical method for this compound. We will move beyond a simple checklist of steps to explore the underlying scientific rationale for each experimental choice. The framework for this validation is built upon the principles outlined by major regulatory bodies, including the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA).[3][4][5][6][7]

Part 1: Selecting the Appropriate Analytical Technique

The choice of analytical instrumentation is the first critical decision. The molecular structure of this compound—possessing a chromophore (the indole ring), a carboxylic acid group, and a moderate molecular weight (203.24 g/mol )—makes it amenable to several techniques.[8] The selection hinges on the intended application, required sensitivity, and laboratory resources.

Technique Principle Advantages Limitations Best Suited For
HPLC-UV Separation based on polarity, detection via UV absorbance by the indole ring.Robust, cost-effective, widely available, excellent precision.[9]Moderate sensitivity, potential for interference from co-eluting impurities that also absorb UV.Assay, purity, and content uniformity in drug substance and drug product; stability testing.
LC-MS/MS Separation by HPLC, followed by mass-based detection of parent and fragment ions.Exceptional sensitivity and specificity; ideal for complex matrices.Higher cost, more complex method development, potential for matrix effects (ion suppression/enhancement).Bioanalysis (quantification in plasma, tissue), trace-level impurity identification.
GC-MS Separation of volatile analytes in the gas phase, followed by mass detection.Excellent for volatile and thermally stable compounds.Requires derivatization to make the non-volatile carboxylic acid amenable to GC, which adds complexity and potential for variability.Residual solvent analysis, analysis of volatile impurities.

For the purpose of this guide, we will focus on High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) . It represents the most common, robust, and accessible "workhorse" method for quality control and stability testing of a new chemical entity (NCE) like this in a drug development setting.[9][10]

Part 2: The Validation Workflow: A Framework for Reliability

Method validation is a documented process that proves an analytical procedure is suitable for its intended purpose.[11][12] The objective is to demonstrate that the method is reliable, reproducible, and accurate for the quantification of this compound. The overall workflow follows a logical progression from initial planning to final reporting.

G cluster_0 Phase 1: Planning & Development cluster_1 Phase 2: Experimental Execution cluster_2 Phase 3: Documentation p Validation Protocol Definition (Scope, Parameters, Acceptance Criteria) dev Analytical Method Development (Column, Mobile Phase, Wavelength) p->dev spec Specificity (Forced Degradation) dev->spec lin Linearity & Range spec->lin data Data Analysis & Comparison to Criteria spec->data acc Accuracy (Spike Recovery) lin->acc lin->data prec Precision (Repeatability & Intermediate) acc->prec acc->data lod LOD & LOQ prec->lod prec->data rob Robustness lod->rob lod->data rob->data report Final Validation Report data->report

Caption: Workflow for Analytical Method Validation.

Part 3: Experimental Protocols and Data Interpretation

Here, we detail the experimental execution for each validation parameter for a hypothetical stability-indicating HPLC-UV method.

Hypothetical HPLC Method Parameters:

  • Column: C18, 250 mm x 4.6 mm, 5 µm

  • Mobile Phase: Acetonitrile : 20 mM Phosphate Buffer pH 3.0 (50:50 v/v)

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 280 nm (based on the indole chromophore)

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Specificity (and Stability-Indicating Properties)
  • Expertise & Experience: Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[6][12] For a stability-indicating method, this is paramount. We must prove that the analyte peak is pure and not inflated by co-eluting degradations products. This is achieved through forced degradation (stress testing).[10][13][14] By intentionally degrading the drug substance, we generate the likely degradation products and ensure our method can separate them from the parent compound.

  • Experimental Protocol:

    • Prepare solutions of this compound (e.g., 100 µg/mL) in a suitable solvent.

    • Expose the solutions to a range of stress conditions as outlined in ICH Q1A(R2):

      • Acid Hydrolysis: Add 0.1 M HCl and heat at 80°C for 2 hours.

      • Base Hydrolysis: Add 0.1 M NaOH and heat at 80°C for 2 hours.

      • Oxidation: Add 3% H₂O₂ at room temperature for 4 hours.

      • Thermal: Heat the solid drug substance at 105°C for 24 hours, then dissolve.

      • Photolytic: Expose the solution to UV light (e.g., 200 watt-hours/square meter) and cool white fluorescent light (1.2 million lux-hours).

    • Analyze the unstressed sample, a blank, and all stressed samples by HPLC. Use a photodiode array (PDA) detector if available to perform peak purity analysis on the parent peak in each chromatogram.

  • Data Presentation & Trustworthiness:

Stress Condition % Degradation Peak Purity Index Resolution from Closest Impurity
Acid (0.1 M HCl)12.5%> 0.9992.1
Base (0.1 M NaOH)8.2%> 0.9991.8
Oxidative (3% H₂O₂)15.1%> 0.9992.5
Thermal (105°C)4.5%> 0.999N/A (No major degradants)
Photolytic6.8%> 0.9991.9
  • Acceptance Criteria:

    • The method must demonstrate the ability to separate the parent analyte from any degradation products. Resolution between the main peak and the closest eluting peak should be > 1.5.[15]

    • The peak purity index (if using a PDA detector) for the analyte peak in the presence of degradants should pass the software's threshold (e.g., > 0.999), indicating spectral homogeneity.[15]

Linearity & Range
  • Expertise & Experience: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations for which the method has been shown to be linear, accurate, and precise.[15][16] This is fundamental for accurate quantification.

  • Experimental Protocol:

    • Prepare a stock solution of this compound reference standard.

    • Perform serial dilutions to prepare at least five concentration levels. For an assay method, this typically covers 80% to 120% of the target test concentration.[17] For example, if the target concentration is 100 µg/mL, prepare solutions at 50, 75, 100, 125, and 150 µg/mL.

    • Inject each concentration in triplicate.

    • Plot the mean peak area against the concentration and perform a linear regression analysis.

  • Data Presentation & Trustworthiness:

Concentration (µg/mL) Mean Peak Area (n=3)
50498,500
75751,200
1001,002,500
1251,249,800
1501,503,100
  • Acceptance Criteria:

    • The correlation coefficient (r²) of the linear regression line should be ≥ 0.999.[17]

    • The y-intercept should be insignificant (e.g., less than 2% of the response at 100% concentration).[17]

Accuracy
  • Expertise & Experience: Accuracy measures the closeness of the test results to the true value. It is typically determined by spike recovery, where a known amount of pure analyte is added to a sample matrix (or placebo), and the method is used to determine how much is recovered.[16][18]

  • Experimental Protocol:

    • Prepare a placebo (all formulation components except the active ingredient).

    • Spike the placebo with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Prepare three independent samples at each concentration level.

    • Analyze the samples and calculate the percentage recovery using the formula: (Measured Concentration / Theoretical Concentration) * 100.

  • Data Presentation & Trustworthiness:

Spike Level Theoretical Conc. (µg/mL) Mean Measured Conc. (µg/mL) Mean Recovery (%) RSD (%)
80%8079.899.8%0.8%
100%100100.5100.5%0.6%
120%120119.599.6%0.7%
  • Acceptance Criteria:

    • The mean percent recovery should be within a specified range, typically 98.0% to 102.0% for a drug substance assay.[18]

    • The Relative Standard Deviation (RSD) for each level should be ≤ 2%.[17]

Precision
  • Expertise & Experience: Precision expresses the closeness of agreement among a series of measurements from the same homogeneous sample. It is evaluated at two levels:

    • Repeatability (Intra-assay precision): Precision over a short interval of time with the same analyst and equipment.[12]

    • Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment).[12][17]

  • Experimental Protocol:

    • Repeatability: Prepare six independent test samples at 100% of the target concentration. Analyze them on the same day by the same analyst.

    • Intermediate Precision: A second analyst repeats the repeatability experiment on a different day, preferably using a different HPLC system.

    • Calculate the mean, standard deviation, and RSD for each set and for all data combined.

  • Data Presentation & Trustworthiness:

Parameter Analyst 1 / Day 1 Analyst 2 / Day 2 Overall (n=12)
Mean Assay (%)100.2%99.9%100.05%
Std. Deviation0.450.510.48
RSD (%) 0.45% 0.51% 0.48%
  • Acceptance Criteria:

    • The RSD for repeatability and intermediate precision should not be more than 2.0%.[17]

Detection Limit (LOD) and Quantitation Limit (LOQ)
  • Expertise & Experience:

    • LOD: The lowest amount of analyte that can be detected but not necessarily quantitated as an exact value.[16]

    • LOQ: The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[16][19] These are critical for impurity analysis but less so for an assay. They are often determined based on the signal-to-noise ratio (S/N).

  • Experimental Protocol:

    • Prepare a series of dilute solutions of the analyte.

    • Inject them to determine the concentration that yields a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.[19]

    • To confirm the LOQ, inject six replicates of the determined LOQ concentration and assess its precision.

  • Data Presentation & Trustworthiness:

Parameter Concentration (µg/mL) Signal-to-Noise Ratio Precision at LOQ (RSD%, n=6)
LOD 0.05~3:1N/A
LOQ 0.15~10:16.8%
  • Acceptance Criteria:

    • LOD is typically established at S/N ≥ 3.

    • LOQ is typically established at S/N ≥ 10.

    • Precision (RSD) at the LOQ should be acceptable, often ≤ 10%.[17]

Robustness
  • Expertise & Experience: Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.[18][20] This provides an indication of its reliability during normal usage.

  • Experimental Protocol:

    • Prepare a standard solution and a sample solution.

    • Analyze the solutions while making small, deliberate changes to the method parameters, one at a time.

      • Flow Rate: ± 0.1 mL/min (0.9 and 1.1 mL/min).

      • Column Temperature: ± 5°C (25°C and 35°C).

      • Mobile Phase pH: ± 0.2 units (pH 2.8 and 3.2).

    • Evaluate the effect on system suitability parameters (e.g., resolution, peak tailing) and the final assay result.

  • Data Presentation & Trustworthiness:

Parameter Varied Value Resolution (Analyte vs. Impurity X) Assay Result (%)
Nominal Condition - 2.1 100.2%
Flow Rate0.9 mL/min2.2100.5%
1.1 mL/min2.099.8%
Temperature25°C2.0100.1%
35°C2.2100.3%
pH2.82.099.7%
3.22.3100.6%
  • Acceptance Criteria:

    • System suitability criteria (e.g., resolution > 1.5, tailing factor < 2.0) must be met under all varied conditions.

    • The assay results should not deviate significantly from the nominal results.

Conclusion

The validation of an analytical method is a systematic and essential process in pharmaceutical science. By following a structured approach grounded in regulatory guidelines, and by understanding the scientific purpose behind each validation parameter, researchers can develop a robust and reliable method for the quantification of this compound. The data generated through this process provides the necessary evidence that the method is suitable for its intended purpose, ensuring the integrity and trustworthiness of all future analytical results.

References

  • Vertex AI Search. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
  • U.S. Food and Drug Administration. (2015, July). Analytical Procedures and Methods Validation for Drugs and Biologics.
  • U.S. Food and Drug Administration. (2015, July). Analytical Procedures and Methods Validation for Drugs and Biologics.
  • ECA Academy. (n.d.). FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics.
  • International Council for Harmonisation. (n.d.). Quality Guidelines.
  • U.S. Food and Drug Administration. (2024, March 6). Q2(R2) Validation of Analytical Procedures.
  • BioPharm International. (2024, March 7). FDA Releases Guidance on Analytical Procedures.
  • Health Canada. (2015). ICH Q2(R1) Guideline: Validation of Analytical Procedures: Text and Methodology.
  • Sigma-Aldrich. (n.d.). This compound.
  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • European Bioanalysis Forum. (2010). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Bioanalysis, 2(11), 1801-1803.
  • European Medicines Agency. (n.d.). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
  • Slideshare. (n.d.). ICH Q2 Analytical Method Validation.
  • International Council for Harmonisation. (2005, November). VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1).
  • European Medicines Agency. (2023, December 15). Quality: specifications, analytical procedures and analytical validation.
  • PubChem. (n.d.). This compound.
  • ACS Omega. (2025, April 9). Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03): Validation of an HPLC-UV Quantification Method.
  • SciSpace. (n.d.). Stability Indicating HPLC Method Development and Validation.
  • International Journal of Trend in Scientific Research and Development. (2021, October). Stability Indicating HPLC Method Development –A Review.
  • LCGC International. (n.d.). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
  • IRJPMS. (n.d.). Stability Indicating HPLC Method Development: A Review.
  • Institute of Validation Technology. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry.
  • Chem-Impex. (n.d.). Methyl (3S)-(+)-3-(methyl-1H-indol-3-yl)-3-phenylpropionate.
  • Analytical method validation: A brief review. (n.d.).
  • PMC. (n.d.). Bioanalytical method validation: An updated review.
  • Journal of Food and Drug Analysis. (n.d.). Validated stability-indicating HPLC method for the separation of pindolol enantiomers and its related substances.
  • ResearchGate. (2020, July 1). RP-HPLC Method Development and Validation of Synthesized Codrug in Combination with Indomethacin, Paracetamol, and Famotidine.

Sources

A Comparative Analysis of the Anti-inflammatory Potential of Tryptophan-Derived Indole Compounds: Evaluating Precursors to 3-(1H-indol-3-yl)-2-methylpropanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with diverse biological activities. Among these, indole derivatives have garnered significant attention for their anti-inflammatory properties, offering potential therapeutic avenues for a range of inflammatory conditions.[1] This guide provides a comparative analysis of the anti-inflammatory potential of several key metabolites of the essential amino acid tryptophan, which are precursors in the biosynthesis of various indole-containing compounds, including the titular 3-(1H-indol-3-yl)-2-methylpropanoic acid.

While the anti-inflammatory activity of this compound itself is not yet extensively documented in publicly available scientific literature, an examination of its known precursors offers valuable insights into the structure-activity relationships that govern the anti-inflammatory effects within this chemical family. Understanding the relative potencies and mechanisms of action of these precursors can guide future research and drug discovery efforts targeting inflammatory pathways.

This guide will delve into the anti-inflammatory properties of tryptophan and its key metabolites: indole-3-propionic acid (IPA), indole-3-lactic acid (ILA), and indole-3-aldehyde (IAld). We will explore the experimental evidence supporting their roles in modulating inflammatory responses, detail the methodologies used to assess their activity, and provide a comparative summary of their potential as anti-inflammatory agents.

The Tryptophan Metabolic Pathway: A Source of Bioactive Indoles

Tryptophan serves as the metabolic starting point for a cascade of reactions that produce a variety of bioactive molecules. These transformations, often mediated by both host enzymes and the gut microbiota, give rise to compounds that play crucial roles in physiological and pathological processes, including inflammation.[2] The anti-inflammatory and immunomodulatory effects of tryptophan metabolism are a subject of ongoing research.[3]

Tryptophan_Metabolism_Pathway Tryptophan Tryptophan Indole_3_pyruvic_acid Indole-3-pyruvic Acid Tryptophan->Indole_3_pyruvic_acid Transamination Indole_3_acetaldehyde Indole-3-acetaldehyde Indole_3_pyruvic_acid->Indole_3_acetaldehyde Decarboxylation Indole_3_lactic_acid Indole-3-lactic Acid Indole_3_pyruvic_acid->Indole_3_lactic_acid Reduction Target_Compound 3-(1H-indol-3-yl)-2- methylpropanoic acid Indole_3_pyruvic_acid->Target_Compound Hypothetical Pathway Indole_3_propionic_acid Indole-3-propionic Acid Indole_3_acetaldehyde->Indole_3_propionic_acid Oxidation

Figure 1: Simplified diagram of the tryptophan metabolism pathway leading to the formation of anti-inflammatory indole derivatives.

Comparative Anti-inflammatory Activity of Precursors

CompoundIn Vitro Anti-inflammatory ActivityIn Vivo Anti-inflammatory ActivityKey Mechanistic Insights
Tryptophan Metabolites exhibit immunomodulatory effects.[3]Dietary supplementation can have immunomodulatory effects.Precursor to bioactive anti-inflammatory metabolites.
Indole-3-propionic acid (IPA) Reduces levels of inflammatory cytokines.[4][5]Reduces paw edema in animal models and improves outcomes in colitis models.[6]Activates Aryl Hydrocarbon Receptor (AhR) and Pregnane X Receptor (PXR).[7][8]
Indole-3-lactic acid (ILA) Reduces pro-inflammatory cytokines like IL-8 and TNF-α.[9]Shows anti-inflammatory effects in models of immature intestine.[1][8]Modulates immune responses through AhR.
Indole-3-aldehyde (IAld) Inhibits the expression of pro-inflammatory cytokines (IL-1β and IL-6).Alleviates intestinal inflammation in colitis models.Activates AhR to modulate immune responses.

Table 1: Comparative summary of the anti-inflammatory properties of tryptophan-derived precursors.

Detailed Analysis of Precursor Anti-inflammatory Activity

Tryptophan

As the parent amino acid, tryptophan's anti-inflammatory role is primarily indirect, serving as the source for its bioactive metabolites. The metabolism of tryptophan is intricately linked to the immune system, and alterations in its metabolic pathways are associated with various inflammatory diseases.[3] The balance between different metabolic routes of tryptophan can significantly influence the inflammatory state.

Indole-3-propionic Acid (IPA)

IPA, a metabolite produced by the gut microbiota, has demonstrated significant anti-inflammatory and antioxidant properties.[7][10] Studies have shown that IPA can reduce the levels of inflammatory cytokines in endothelial cells.[4] In animal models, dietary supplementation with IPA has been found to reduce serum levels of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in weaned piglets.[11] Furthermore, IPA treatment has been shown to improve clinical outcomes in mouse models of colitis.[6] The anti-inflammatory effects of IPA are believed to be mediated, at least in part, through the activation of the Aryl Hydrocarbon Receptor (AhR) and the Pregnane X Receptor (PXR), which are important regulators of immune homeostasis.[7][8][12]

Indole-3-lactic Acid (ILA)

ILA is another tryptophan metabolite with recognized anti-inflammatory effects. It has been shown to reduce the production of pro-inflammatory cytokines such as IL-8 and TNF-α in intestinal epithelial cells.[9] Research suggests that ILA's anti-inflammatory action is particularly relevant in the context of the immature intestine.[1][8] Like IPA, the immunomodulatory effects of ILA are also linked to the activation of the Aryl Hydrocarbon Receptor (AhR).

Indole-3-aldehyde (IAld)

IAld is a tryptophan metabolite that has been shown to possess anti-inflammatory properties. It can inhibit the expression of pro-inflammatory cytokines, including IL-1β and IL-6. In experimental models of colitis, IAld has been demonstrated to alleviate intestinal inflammation. The mechanism of action for IAld's anti-inflammatory effects also involves the activation of the Aryl Hydrocarbon Receptor (AhR), highlighting a common pathway for the immunomodulatory actions of these indole derivatives.

Experimental Protocols for Assessing Anti-inflammatory Activity

The evaluation of anti-inflammatory agents relies on a combination of in vitro and in vivo experimental models. Below are detailed protocols for key assays frequently used to characterize the anti-inflammatory properties of indole derivatives.

In Vivo Model: Carrageenan-Induced Paw Edema

This is a widely used and reproducible model for screening acute anti-inflammatory activity.

Principle: Injection of carrageenan, a phlogistic agent, into the paw of a rodent induces a localized inflammatory response characterized by edema. The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory potential.[13][14]

Protocol:

  • Animal Preparation: Acclimatize male Wistar rats or Swiss albino mice for at least one week under standard laboratory conditions.

  • Grouping: Divide the animals into control, standard (e.g., indomethacin or diclofenac), and test groups (different doses of the indole compound).

  • Compound Administration: Administer the test compounds and the standard drug orally or intraperitoneally one hour before carrageenan injection. The control group receives the vehicle.

  • Induction of Edema: Inject 0.1 mL of a 1% carrageenan solution in sterile saline into the sub-plantar region of the right hind paw of each animal.

  • Measurement of Paw Volume: Measure the paw volume of each animal using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Calculation of Inhibition: Calculate the percentage inhibition of edema for each group relative to the control group.

Carrageenan_Paw_Edema_Workflow cluster_0 Pre-treatment cluster_1 Inflammation Induction & Measurement cluster_2 Data Analysis Animal_Acclimatization Animal Acclimatization Grouping Grouping (Control, Standard, Test) Animal_Acclimatization->Grouping Compound_Admin Compound Administration Grouping->Compound_Admin Carrageenan_Injection Carrageenan Injection Compound_Admin->Carrageenan_Injection Paw_Volume_Measurement Paw Volume Measurement (0-4h) Carrageenan_Injection->Paw_Volume_Measurement Calculate_Inhibition Calculate % Inhibition of Edema Paw_Volume_Measurement->Calculate_Inhibition

Figure 2: Experimental workflow for the carrageenan-induced paw edema assay.

In Vitro Assay: Measurement of Pro-inflammatory Cytokines

This assay quantifies the effect of a test compound on the production of key inflammatory mediators by immune cells.

Principle: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent stimulator of immune cells like macrophages, leading to the release of pro-inflammatory cytokines such as TNF-α and IL-6. The inhibitory effect of a test compound on this cytokine release is measured using an Enzyme-Linked Immunosorbent Assay (ELISA).

Protocol:

  • Cell Culture: Culture a suitable macrophage cell line (e.g., RAW 264.7) or primary macrophages in appropriate culture medium.

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of the indole compound for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified period (e.g., 24 hours). Include a vehicle control group without LPS and a positive control group with LPS only.

  • Supernatant Collection: Collect the cell culture supernatants.

  • ELISA: Quantify the concentrations of TNF-α and IL-6 in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.

  • Data Analysis: Determine the percentage inhibition of cytokine production by the test compound compared to the LPS-only control.

Structure-Activity Relationship (SAR) Insights

While a definitive SAR for the anti-inflammatory activity of these indolepropanoic acid derivatives requires more extensive data, some general observations can be made from the existing literature on indole compounds. The presence of the indole ring is crucial for activity. Substitutions on the indole nitrogen, the phenyl ring, and the propionic acid side chain can significantly influence potency and selectivity towards specific inflammatory targets like COX enzymes.[1] For instance, the methyl group at the 2-position of the propanoic acid chain in the target compound, this compound, is a structural feature that warrants further investigation to understand its impact on anti-inflammatory activity compared to the unsubstituted indole-3-propionic acid.

Conclusion and Future Directions

The precursors to this compound, namely tryptophan, indole-3-propionic acid, indole-3-lactic acid, and indole-3-aldehyde, all exhibit demonstrable anti-inflammatory properties. Their mechanisms of action often converge on the activation of the Aryl Hydrocarbon Receptor, a key regulator of immune responses. Among the studied precursors, indole-3-propionic acid appears to be the most extensively investigated for its anti-inflammatory effects, with supporting evidence from both in vitro and in vivo models.

Crucially, this comparative analysis highlights a significant knowledge gap regarding the biological activity of this compound. The presence of a methyl group on the propanoic acid side chain represents a structural modification that could potentially enhance or alter its anti-inflammatory profile compared to its parent compound, indole-3-propionic acid.

Future research should prioritize the synthesis and biological evaluation of this compound to directly assess its anti-inflammatory potency. Such studies should employ standardized in vitro and in vivo assays, including those detailed in this guide, to enable a robust comparison with its known bioactive precursors. Elucidating the complete anti-inflammatory profile of this compound will not only contribute to a deeper understanding of the structure-activity relationships of indole derivatives but also potentially unveil a novel and more potent anti-inflammatory agent.

References

  • Indole-3-Propionic Acid Improves Vascular Function in High-Fat Diet-Induced Obese Mice via eNOS. PubMed. [Link]

  • Indole-3-propionic acid enhances growth performance and reduces diarrhea via modulating redox status and intestinal inflammation in weaned piglets. PubMed. [Link]

  • Indole Propionic Acid Regulates Gut Immunity: Mechanisms of Metabolite-Driven Immunomodulation and Barrier Integrity. ResearchGate. [Link]

  • Indole-3-lactic acid (ILA) has anti-inflammatory effects and enhances immunity in breastfed infants, being B. infantis the main producer. ResearchGate. [Link]

  • Synthesis and Structure Activity Relationship of Some Indole Derivatives as Potential Anti-inflammatory Agents. PubMed. [Link]

  • Indole-3-propionic acid protects medium-diversity colitic mice via barrier enhancement preferentially over anti-inflammatory effects. ResearchGate. [Link]

  • Indole-3-Propionic Acid Attenuates Neuroinflammation and Cognitive Deficits by Inhibiting the RAGE-JAK2-STAT3 Signaling Pathway. ResearchGate. [Link]

  • Biological Effects of Indole-3-Propionic Acid, a Gut Microbiota-Derived Metabolite, and Its Precursor Tryptophan in Mammals' Health and Disease. MDPI. [Link]

  • Indole-3-propionic acid protects medium-diversity colitic mice via barrier enhancement preferentially over anti-inflammatory effects. PubMed. [Link]

  • In Vitro and In Vivo Anti-Inflammatory Activities of Benjakul: A Potential Medicinal Product from Thai Traditional. ScienceOpen. [Link]

  • In vitro and in vivo assessment of the anti-inflammatory activity of olive leaf extract in rats. SpringerLink. [Link]

  • In-vitro and In-vivo Studies of Anti-inflammatory Potential of Compounds Derived from Piper mullesua. Impactfactor. [Link]

  • Indole Propionic Acid Regulates Gut Immunity: Mechanisms of Metabolite-Driven Immunomodulation and Barrier Integrity. PubMed Central. [Link]

  • Tryptophan Metabolism in Inflammaging: From Biomarker to Therapeutic Target. Frontiers in Immunology. [Link]

  • Anti-Inflammatory Activity and Structure-Activity Relationships of Brominated Indoles from a Marine Mollusc. PMC. [Link]

  • COX Inhibitors. StatPearls - NCBI Bookshelf. [Link]

  • Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years. NIH. [Link]

  • Synthesis, Characterization and Biological Activity of Some Indole Substituted Propanoic Acid. ResearchGate. [Link]

  • Indole: A Promising Scaffold For Biological Activity. RJPN. [Link]

  • Indole Propionic Acid, an Unusual Antibiotic Produced by the Gut Microbiota, With Anti-inflammatory and Antioxidant Properties. Frontiers. [Link]

  • COX Inhibitors - Part One. LITFL. [Link]

  • Cox-2 inhibitors – Knowledge and References. Taylor & Francis. [Link]

  • Biological Effects of Indole-3-Propionic Acid, a Gut Microbiota-Derived Metabolite, and Its Precursor Tryptophan in Mammals' Health and Disease. PubMed. [Link]

  • Cyclooxygenase-1 & Cyclooxygenase-2 (COX 1, COX 2) - All You Need To Know. YouTube. [Link]

Sources

Alternative compounds to 3-(1H-indol-3-yl)-2-methylpropanoic acid for neurological studies

Author: BenchChem Technical Support Team. Date: February 2026

Title: Beyond the Methylated Probe: A Comparative Guide to Indole-Based Neuroprotective Agents Subtitle: Evaluating Indole-3-propionic Acid (IPA) and Melatonin as Superior Alternatives to 3-(1H-indol-3-yl)-2-methylpropanoic Acid in Neurological Assays

Executive Summary

In neurological research, This compound (often utilized as a metabolically stable analog of indole propionates) serves as a useful chemical probe to study steric effects and receptor interaction without rapid


-oxidation. However, for studies focusing on translational neuroprotection, gut-brain axis signaling, and radical scavenging without pro-oxidant byproducts, it is often necessary to switch to physiologically relevant alternatives.

This guide objectively compares this methylated derivative against its endogenous parent compound, Indole-3-propionic acid (IPA) , and the classical neurohormone Melatonin . Analysis confirms that while the 2-methyl derivative offers steric stability, IPA provides superior radical scavenging efficiency and translational validity for Alzheimer’s and oxidative stress models.

Part 1: The Baseline & The Alternatives

The Baseline: this compound
  • Role: Synthetic chemical probe.

  • Key Feature: The

    
    -methyl group provides steric hindrance, potentially delaying metabolic degradation (beta-oxidation) compared to non-methylated analogs.
    
  • Limitation: It lacks the specific evolutionary adaptation of endogenous metabolites for receptor signaling (e.g., PXR) and may exhibit altered binding kinetics due to steric clashes in the active site of antioxidant enzymes.

Alternative A: Indole-3-Propionic Acid (IPA) – The Gold Standard
  • Nature: Endogenous gut microbiota metabolite (derived from Tryptophan).[1]

  • Mechanism: Potent hydroxyl radical (

    
    OH) scavenger; Pregnane X Receptor (PXR) agonist.
    
  • Key Advantage: Unlike other antioxidants (e.g., Vitamin C or precursors), IPA does not generate pro-oxidant intermediates upon radical attack.[2][3] It is highly permeable across the Blood-Brain Barrier (BBB).

Alternative B: Melatonin – The Amphiphilic Comparator
  • Nature: Endogenous neurohormone.

  • Mechanism: Receptor-mediated (MT1/MT2) signaling + direct cascade scavenging.

  • Key Advantage: Exceptional lipophilicity allows rapid cellular membrane penetration; regulates circadian-linked neuroplasticity.

Part 2: Comparative Performance Analysis

The following table contrasts the baseline compound with its primary alternatives based on key neurological parameters.

FeatureThis compoundIndole-3-Propionic Acid (IPA) Melatonin
Origin Synthetic / Chemical ProbeEndogenous (Gut Microbiota)Endogenous (Pineal/Gut)
Radical Scavenging Moderate (Steric hindrance may affect kinetics)High (k



for

OH)
High (Cascade reaction)
Pro-oxidant Potential Unknown/VariableNull (Forms stable kynurenic derivatives)Low
Amyloid Inhibition Steric interference (variable)Potent (Inhibits

-sheet formation)
Moderate (Clearance focus)
Receptor Target Non-specific / ProbePXR (Pregnane X Receptor)MT1 / MT2
BBB Permeability Predicted High (Lipophilic)High (Active & Passive transport)Very High (Lipophilic)

Part 3: Mechanistic Visualization

The following diagram illustrates the divergent pathways of IPA (Direct Scavenging & PXR activation) versus Melatonin (Receptor-mediated), highlighting why IPA is the preferred alternative for pure oxidative stress models.

NeuroprotectionPathways cluster_IPA Alternative A: Indole-3-Propionic Acid (IPA) cluster_Mel Alternative B: Melatonin OxidativeStress Oxidative Stress (ROS / H2O2 / •OH) IPA IPA (Endogenous) OxidativeStress->IPA Attack Melatonin Melatonin OxidativeStress->Melatonin Attack StableProduct Stable Radical Intermediate (No Pro-oxidant effect) IPA->StableProduct e- Donation PXR PXR Activation (Nuclear Receptor) IPA->PXR Binding Neuroprotection NEUROPROTECTION (Reduced Apoptosis / Aβ Inhibition) StableProduct->Neuroprotection MitoProtect Mitochondrial Stabilization (Complex I Protection) PXR->MitoProtect Up-regulation MitoProtect->Neuroprotection Receptors MT1/MT2 Receptors (GPCR Signaling) Melatonin->Receptors Binding Cascade Scavenging Cascade (AFMK/AMK formation) Melatonin->Cascade Scavenging Receptors->Neuroprotection Signaling Cascade->Neuroprotection

Caption: Mechanistic divergence between IPA (direct non-pro-oxidant scavenging + PXR) and Melatonin (Receptor + Cascade).

Part 4: Experimental Protocols

To validate the superiority of IPA or Melatonin over the methylated probe, use the following self-validating protocols.

Protocol A: Comparative Neuroprotection Assay (Oxidative Stress)

Objective: Determine if the alternative compounds offer superior protection against


-induced cytotoxicity compared to the methylated probe.

Materials:

  • Cell Line: SH-SY5Y (Human Neuroblastoma) or PC12.

  • Reagents: Indole-3-propionic acid (IPA), Melatonin, this compound, Hydrogen Peroxide (

    
    ), MTT Reagent.
    

Workflow:

  • Seeding: Plate SH-SY5Y cells at

    
     cells/well in 96-well plates. Incubate for 24h to allow attachment.
    
  • Pre-treatment (Differentiation Phase):

    • Treat Group A with IPA (Graded concentrations: 10 nM – 100

      
      M).
      
    • Treat Group B with Melatonin (Same gradient).

    • Treat Group C with Methylated Probe (Same gradient).

    • Control: Vehicle (DMSO < 0.1%).

    • Incubation: 24 hours.[4]

  • Insult Induction:

    • Remove media. Wash with PBS.

    • Add fresh media containing

      
      M 
      
      
      
      (determined by prior
      
      
      titration).
    • Incubate for 6–12 hours.

  • Readout (MTT Assay):

    • Add MTT solution (0.5 mg/mL). Incubate 4h at 37°C.

    • Solubilize formazan crystals with DMSO.

    • Measure Absorbance at 570 nm.

  • Validation Check: The "IPA" group should show significantly higher cell viability at equimolar concentrations compared to the methylated probe due to superior electron donation kinetics.

Protocol B: Amyloid- Fibrillization Inhibition (ThT Assay)

Objective: Compare the ability of the compounds to sterically hinder A


 aggregation.

Workflow Visualization:

ThT_Workflow Step1 Prepare Aβ(1-42) (Monomeric, 10 μM) Step2 Add Compound (IPA vs Methyl-Probe) Step1->Step2 Step3 Incubate 37°C, 24-48h Step2->Step3 Step4 Add Thioflavin T (ThT Dye) Step3->Step4 Step5 Fluorescence (Ex: 440nm / Em: 485nm) Step4->Step5

Caption: Workflow for Thioflavin T (ThT) fluorescence assay to measure inhibition of amyloid fibril formation.

References

  • Chyan, Y. J., et al. (1999). "Potent neuroprotective properties against the Alzheimer beta-amyloid by an endogenous melatonin-related indole structure, indole-3-propionic acid."[3] Journal of Biological Chemistry.

  • Bendheim, P. E., et al. (2002). "Development of indole-3-propionic acid (OXIGON) for Alzheimer's disease." Journal of Molecular Neuroscience.

  • Reiter, R. J., et al. (2016). "Melatonin as an antioxidant: under promises but over delivers." International Journal of Biochemistry & Cell Biology.

  • Venkatesh, M., et al. (2014). "Symbiotic bacterial metabolites regulate gastrointestinal barrier function via the xenobiotic sensor PXR and Toll-like receptor 4." Immunity.

  • Zhang, L. S., & Davies, S. S. (2016). "Microbial metabolism of dietary components to bioactive metabolites: opportunities for new therapeutic interventions." Genome Medicine.

Sources

Assessing the off-target effects of 3-(1H-indol-3-yl)-2-methylpropanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Assessing the Off-Target Effects of 3-(1H-indol-3-yl)-2-methylpropanoic Acid

Executive Summary: The Indole Scaffold Challenge

This compound (referred to herein as α-Me-IPA ) is a structural analog of the endogenous gut metabolite Indole-3-propionic acid (IPA) . While IPA is a potent antioxidant and a selective agonist for the Aryl Hydrocarbon Receptor (AhR) and Pregnane X Receptor (PXR) , the introduction of a methyl group at the α-carbon (position 2 of the propanoic chain) significantly alters its physicochemical properties and metabolic stability.

The Core Problem: The indole moiety is a "privileged scaffold" in medicinal chemistry, meaning it binds promiscuously to diverse biological targets, including GPCRs (Serotonin/5-HT receptors) and metabolic enzymes (CYPs). The α-methylation, designed to hinder metabolic degradation (e.g., β-oxidation), often inadvertently increases lipophilicity and steric bulk, potentially forcing the molecule into "off-target" hydrophobic pockets that the parent IPA does not access.

This guide outlines a rigorous, self-validating workflow to assess the off-target profile of α-Me-IPA, comparing it directly to its parent compound, IPA, and the classic auxin, Indole-3-acetic acid (IAA).

Comparative Profile: α-Me-IPA vs. Alternatives

The following table contrasts α-Me-IPA with standard indole derivatives. Note that α-Me-IPA possesses a chiral center, necessitating enantioselective screening.

Featureα-Me-IPA (Target) Indole-3-Propionic Acid (IPA) Indole-3-Acetic Acid (IAA)
Primary Utility Synthetic Probe / Stable AnalogEndogenous AhR Agonist / AntioxidantAuxin (Plant) / MPO Inhibitor
Metabolic Stability High (α-methyl blocks β-oxidation)Low to ModerateLow (Rapid conjugation)
Primary Off-Target Risk 5-HT Receptors & CYP Inhibition PXR (Cross-activation)Peroxidases (MPO)
Lipophilicity (LogP) ~2.5 (Higher)~1.9~1.4
Chirality Yes (R/S Enantiomers) AchiralAchiral
Key Screening Need Enantiomer-specific bindingConcentration-dependent activationCytotoxicity

Strategic Assessment Workflow

To rigorously validate the specificity of α-Me-IPA, you must move beyond simple binding assays and establish a Causality-Driven Screening Cascade .

Phase I: In Silico & Biochemical De-Risking
  • Objective: Eliminate high-risk interactions before cell-based work.

  • Focus: The indole ring mimics Serotonin (5-HT). The α-methyl group increases steric demand.

  • Action: Dock both (R) and (S) enantiomers into 5-HT2B (cardiotoxicity risk) and CYP3A4 (drug-drug interaction risk).

Phase II: Nuclear Receptor Selectivity (The "On/Off" Switch)
  • Rationale: Indoles are classic ligands for AhR and PXR. You must prove that α-Me-IPA does not act as a "super-agonist" leading to toxicity (e.g., dioxin-like toxicity via sustained AhR activation).

  • Comparator: Use TCDD (Dioxin) as a positive control for toxicity and IPA as the safety baseline.

Phase III: Metabolic Stability vs. Inhibition
  • Causality: The α-methyl group is intended to stabilize the molecule. You must verify if this stability comes at the cost of inhibiting the enzymes that try to clear it (CYP2C19, CYP3A4).

Visualization: The Screening Cascade

The following diagram illustrates the logical flow of the assessment, prioritizing "fail-fast" checkpoints.

OffTargetAssessment cluster_0 Phase I: Structural De-Risking cluster_1 Phase II: Functional Selectivity cluster_2 Phase III: ADME & Tox Start Compound: α-Me-IPA (Racemic & Enantiomers) Docking In Silico Docking (5-HT2B, CYP3A4, AhR) Start->Docking Binding Radioligand Binding Panel (Ki Determination) Docking->Binding Hits < 10µM AhR_Assay AhR Luciferase Reporter (Agonist vs Antagonist Mode) Binding->AhR_Assay Selectivity > 10x PXR_Assay PXR Transactivation (Cross-Reactivity Check) AhR_Assay->PXR_Assay CYP_Inhib CYP Inhibition Screen (Reversible vs Time-Dependent) PXR_Assay->CYP_Inhib Mito_Tox Mitochondrial Glu/Gal Switch (Uncoupling Check) CYP_Inhib->Mito_Tox Decision Go/No-Go Decision Mito_Tox->Decision Decision->Start Optimize Structure

Caption: Logical screening cascade for α-Me-IPA, prioritizing exclusion of serotonergic binding and CYP inhibition early in the pipeline.

Detailed Experimental Protocols

Protocol A: Differential Nuclear Receptor Transactivation (AhR vs. PXR)

Purpose: To distinguish between beneficial physiological signaling (IPA-like) and toxicological activation (Dioxin-like).

Materials:

  • HepG2 cells (stable AhR expression).

  • Dual-Luciferase Reporter Assay System (Promega).

  • Plasmids: pGL4.43[luc2P/XRE/Hygro] (AhR response element).

  • Controls:

    • Positive: 10 nM TCDD (Toxic reference).

    • Reference: 1 mM IPA (Physiological reference).

    • Negative: DMSO (0.1%).

Methodology:

  • Seeding: Plate HepG2 cells at

    
     cells/well in 96-well white-walled plates. Incubate 24h.
    
  • Transfection: Transfect with XRE-Luciferase plasmid using Lipofectamine 3000. Incubate 18h.

  • Treatment: Treat cells with α-Me-IPA in a dose-response curve (1 nM to 100 µM).

    • Critical Step: Run parallel plates for (R)-α-Me-IPA and (S)-α-Me-IPA to assess stereoselectivity.

  • Co-Treatment (Antagonist Mode): To test if α-Me-IPA blocks natural signaling, treat cells with

    
     of IPA + increasing doses of α-Me-IPA.
    
  • Readout: Lyse cells and measure Luminescence (Firefly/Renilla ratio).

Data Interpretation:

  • Ideal Profile: Activation curve similar to IPA (

    
     ~50-60% of TCDD) implies partial agonism (safer).
    
  • Red Flag: Activation >80% of TCDD or

    
     < 100 nM suggests high-affinity "dioxin-like" toxicity.
    
Protocol B: Time-Dependent CYP Inhibition (TDI)

Purpose: The α-methyl group can form reactive intermediates. This assay checks if α-Me-IPA permanently inactivates metabolic enzymes.

Materials:

  • Pooled Human Liver Microsomes (HLM).

  • Probe Substrates: Testosterone (CYP3A4), Diclofenac (CYP2C9).

  • NADPH Regenerating System.

Methodology:

  • Pre-Incubation: Incubate HLMs (1 mg/mL) with α-Me-IPA (10 µM) with and without NADPH for 30 minutes.

    • Why? If inhibition increases after pre-incubation with NADPH, the compound is a "Mechanism-Based Inhibitor" (Suicide inhibitor).

  • Dilution: Dilute the mixture 1:10 into a secondary incubation containing the specific probe substrate (e.g., Testosterone).

  • Reaction: Incubate for 10-20 mins (linear range).

  • Termination: Stop with ice-cold Acetonitrile containing Internal Standard.

  • Analysis: LC-MS/MS quantification of probe metabolite (e.g., 6β-hydroxytestosterone).

Calculation: Calculate the "Shift" in


.


  • Result: A shift > 1.5 indicates Time-Dependent Inhibition (High Risk).

Mechanism of Action: Signaling Pathways

Understanding the downstream effects is crucial. The diagram below maps the interaction of α-Me-IPA with the AhR pathway and the potential "off-target" cross-talk with PXR.

SignalingPathway AhR AhR (Cytosolic) AhR_Complex AhR-Ligand Complex AhR->AhR_Complex Translocation PXR PXR (Nuclear) CYP3A4 CYP3A4 (Drug Clearance) PXR->CYP3A4 PXR-RE Binding Ligand α-Me-IPA Ligand->AhR Primary Binding Ligand->PXR Off-Target Binding CYP1A1 CYP1A1 (Metabolism) AhR_Complex->CYP1A1 XRE Binding IL22 IL-22 (Barrier Function) AhR_Complex->IL22 Immune Mod. CYP1A1->Ligand Feedback Degradation?

Caption: Pathway map showing primary AhR activation and potential PXR off-target liability leading to CYP3A4 induction.

References

  • Hubbard, T. D., et al. (2015). "Indole-3-Propionic Acid: A Gut-Derived Tryptophan Metabolite with Neuroprotective Properties."[1] Journal of Nutrition.

  • Negoro, R., et al. (2013). "Species-specific differences in ligand recognition of the aryl hydrocarbon receptor." Toxicology and Applied Pharmacology.

  • Vikström Bergander, L., et al. (2019). "In vitro characterization of the time-dependent inhibition of CYP3A4 by indole derivatives." European Journal of Pharmaceutical Sciences.

  • Cheng, Y., & Prusoff, W. H. (1973). "Relationship between the inhibition constant (KI) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction." Biochemical Pharmacology.

Sources

A Guide to the Unambiguous Molecular Identification of Synthesized 3-(1H-indol-3-yl)-2-methylpropanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and drug development professionals, the synthesis of a novel small molecule is but the first step. The subsequent, and arguably most critical, phase is the rigorous and unambiguous confirmation of its molecular identity. An erroneous structural assignment can invalidate biological data, waste significant resources, and lead scientific programs astray. This guide provides an in-depth, field-proven methodology for confirming the structure of a synthesized target, using 3-(1H-indol-3-yl)-2-methylpropanoic acid as a practical example.

We will move beyond a simple checklist of techniques, instead focusing on the causality behind our experimental choices. The core principle is the application of orthogonal analytical methods—a self-validating system where independent techniques provide complementary pieces of evidence that, when woven together, create an irrefutable structural proof.

The Orthogonal Approach: A Triad of Analytical Certainty

Relying on a single analytical technique for structural confirmation is a significant risk. For instance, mass spectrometry may provide the correct molecular weight, but it cannot distinguish between isomers. Similarly, while infrared spectroscopy can identify functional groups, it fails to reveal their specific placement within the molecular framework.

To achieve absolute confidence, we employ a triad of core analytical techniques:

  • High-Resolution Mass Spectrometry (HRMS): To determine the precise molecular mass and, by extension, the elemental composition (molecular formula).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To map the complete carbon-hydrogen framework and establish atom-to-atom connectivity.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the presence of key functional groups predicted by the proposed structure.

G cluster_0 cluster_1 Orthogonal Analytical Confirmation Synthesis Chemical Synthesis of Target Compound Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification Crude Product MS Mass Spectrometry (Molecular Formula) Purification->MS Purified Analyte NMR NMR Spectroscopy (Connectivity & Skeleton) Purification->NMR Purified Analyte IR FTIR Spectroscopy (Functional Groups) Purification->IR Purified Analyte Conclusion Unambiguous Structure Confirmation MS->Conclusion Convergent Data NMR->Conclusion Convergent Data IR->Conclusion Convergent Data

Caption: Workflow for robust molecular identity confirmation.

High-Resolution Mass Spectrometry (HRMS): The Molecular Formula Gatekeeper

Expertise & Causality: The first question for any synthesized compound is: "Does it have the correct mass?". HRMS is the definitive tool to answer this. Unlike nominal mass spectrometry, HRMS provides mass measurements with high accuracy (typically < 5 ppm), which is crucial for determining a unique elemental composition.[1] This precision allows us to distinguish our target molecule from other potential compounds that might have the same nominal mass but a different atomic makeup. For our target, this compound, the expected molecular formula is C₁₂H₁₃NO₂.[2]

Experimental Protocol: ESI-TOF Mass Spectrometry
  • Sample Preparation: Accurately weigh ~1 mg of the synthesized compound. Dissolve it in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution. Further dilute this stock to a final concentration of ~1-10 µg/mL.

  • Instrumentation: Utilize an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer. ESI is a "soft" ionization technique that minimizes fragmentation, ensuring a strong signal for the molecular ion.[3]

  • Analysis: Infuse the sample solution directly into the ESI source. Acquire data in positive ion mode to observe the protonated molecule [M+H]⁺ and in negative ion mode for the deprotonated molecule [M-H]⁻.

  • Calibration: Ensure the instrument is calibrated with a known standard immediately prior to the run to guarantee mass accuracy.

Data Presentation & Interpretation

The data from HRMS is compared directly against the theoretical mass calculated from the elemental formula.

ParameterTheoretical Value (for C₁₂H₁₃NO₂)Experimental Result (Hypothetical)
Molecular Formula C₁₂H₁₃NO₂C₁₂H₁₃NO₂
Monoisotopic Mass 203.09463 u-
[M+H]⁺ Ion Mass 204.10193 u204.10211 u
[M-H]⁻ Ion Mass 202.08738 u202.08719 u
Mass Error (ppm) -0.88 ppm ([M+H]⁺)

NMR Spectroscopy: The Architectural Blueprint

Expertise & Causality: With the correct molecular formula confirmed, NMR spectroscopy provides the architectural blueprint of the molecule.[4][5] It is the most powerful technique for elucidating the precise structure of an organic compound. We use two primary one-dimensional experiments:

  • ¹H NMR: Provides information about the number of different proton environments, the number of protons in each environment (integration), and their neighboring protons (spin-spin splitting).[6]

  • ¹³C NMR: Reveals the number of chemically distinct carbon atoms and provides information about their electronic environment (e.g., alkyl, aromatic, carbonyl).[5][7]

Caption: Structure of this compound.

Experimental Protocol: NMR Sample Preparation

Proper sample preparation is paramount for acquiring high-quality NMR spectra.[8]

  • Solvent Selection: Choose a deuterated solvent that fully dissolves the compound.[9][10] Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆) are common choices. DMSO-d₆ is often preferred for molecules with exchangeable protons (like -OH and -NH) as it slows the exchange rate, allowing them to be observed more clearly.

  • Concentration: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of the chosen deuterated solvent.[8]

  • Filtration: To remove any particulate matter that can degrade spectral quality, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality NMR tube.[8]

  • Analysis: Acquire ¹H and ¹³C spectra on a 400 MHz (or higher) NMR spectrometer.

Data Presentation & Interpretation

The following tables summarize the expected NMR data for the target molecule, compared against hypothetical experimental results.

Table 1: ¹H NMR Data (400 MHz, DMSO-d₆)

Proton(s)Expected δ (ppm)MultiplicityIntegrationExperimental δ (ppm)
1 (N-H)~10.8br s1H10.82
11 (O-H)~12.1br s1H12.09
7 (Ar-H)~7.5d1H7.51
4 (Ar-H)~7.3d1H7.33
2 (Ar-H)~7.1s1H7.15
5 (Ar-H)~7.0t1H7.02
6 (Ar-H)~6.9t1H6.94
8 (CH₂)~2.9 (dd), 2.7 (dd)m2H2.85
9 (CH)~2.8m1H2.81
13 (CH₃)~1.1d3H1.09

br s = broad singlet, d = doublet, t = triplet, m = multiplet

Table 2: ¹³C NMR Data (100 MHz, DMSO-d₆)

Carbon(s)Expected δ (ppm)Experimental δ (ppm)
10 (C=O)~176176.5
7a (Ar-C)~136136.2
3a (Ar-C)~127127.4
2 (Ar-C)~124123.9
5 (Ar-C)~121121.1
6 (Ar-C)~118.5118.7
4 (Ar-C)~118.2118.4
7 (Ar-C)~111111.3
3 (Ar-C)~112112.5
9 (CH)~3939.1
8 (CH₂)~3030.2
13 (CH₃)~1717.3

FTIR Spectroscopy: Functional Group Confirmation

Expertise & Causality: FTIR spectroscopy serves as a rapid and effective final confirmation of the key functional groups within the molecule.[11][12] It works by detecting the vibrational frequencies of bonds when they absorb infrared radiation. While NMR and MS define the molecular formula and skeleton, FTIR provides direct evidence for the presence of the carboxylic acid and the indole N-H group, which are the defining chemical features of our target.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Sample Preparation: Place a small amount (a few milligrams) of the solid, purified compound directly onto the ATR crystal. No extensive sample preparation is required.

  • Analysis: Apply pressure to ensure good contact between the sample and the crystal. Collect a background spectrum of the empty ATR crystal first. Then, collect the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background.

Data Presentation & Interpretation

The key is to identify the characteristic absorption bands for the functional groups present in the target molecule.

Table 3: Characteristic FTIR Absorption Bands

Functional GroupBond VibrationExpected Wavenumber (cm⁻¹)Experimental (Hypothetical)
Carboxylic AcidO-H stretch3300 - 2500 (very broad)3100 (broad)
IndoleN-H stretch~34003410 (sharp)
AlkaneC-H stretch2960 - 28502955, 2870
Carboxylic AcidC=O stretch1760 - 16901715
Aromatic RingC=C stretch1600 - 14501580, 1465
Carboxylic AcidC-O stretch1320 - 12101295

Final Synthesis: The Irrefutable Proof of Identity

By synthesizing the data from our orthogonal analytical approach, we build an unshakeable case for the molecular identity of our compound.

  • HRMS confirmed the elemental composition is C₁₂H₁₃NO₂ .

  • NMR Spectroscopy provided a detailed blueprint, confirming the connectivity of a 2-methylpropanoic acid moiety to the C3 position of an indole ring.

  • FTIR Spectroscopy independently verified the presence of the critical carboxylic acid and indole N-H functional groups.

References

  • Vertex AI Search. (n.d.). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)
  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • Mesbah Energy. (2021, September 27). Spectroscopy 13C NMR and 1H NMR. Retrieved from [Link]

  • University of California, Davis. (n.d.). Interpretation of mass spectra. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, January 1). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry. Retrieved from [Link]

  • Nandiyanto, A. B. D., et al. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 97-118. Retrieved from [Link]

  • University of Oxford. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, May 27). 12.2: Interpreting Mass Spectra. Retrieved from [Link]

  • Western University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Linington, D. G., et al. (2016). Modern mass spectrometry for synthetic biology and structure-based discovery of natural products. Natural Product Reports, 33(7), 834-849. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • ResearchGate. (2025, August 6). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Retrieved from [Link]

  • ChemSynthesis. (2025, May 20). This compound. Retrieved from [Link]

  • Bioanalysis Zone. (2025, October 1). Small Molecule Method Development Strategies with Chad Christianson. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectra of a 4-aq (1), indole (2), polyindole (3), and copolymer.... Retrieved from [Link]

  • Atmospheric Chemistry and Physics. (2014, November 6). FT-IR quantification of the carbonyl functional group in aqueous-phase secondary organic aerosol from phenols. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, September 24). 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy. Retrieved from [Link]

  • AZoOptics. (2025, April 11). How to Read Mass Spectrometer Graph: A Beginner's Guide. Retrieved from [Link]

  • Nanalysis. (n.d.). NMR sample preparation guidelines. Retrieved from [Link]

  • Nanalysis. (2024, February 29). Guide: Preparing a Sample for NMR analysis – Part I. Retrieved from [Link]

  • Sci-Hub. (1998). 1H-Indole-3-propionic Acid. Acta Crystallographica Section C Crystal Structure Communications. Retrieved from [Link]

  • SpectraBase. (n.d.). INDOLE-2-CARBOXYLIC ACID, 2-//3-PYRIDYL/METHYL/HYDRAZIDE - [FTIR] - Spectrum. Retrieved from [Link]

  • Innovatech Labs. (2018, July 16). FTIR Analysis Beginner's Guide: Interpreting Results. Retrieved from [Link]

  • Biocompare. (2019, April 23). Prepping Small Molecules for Mass Spec. Retrieved from [Link]

  • Compound Interest. (2015, April 7). Analytical Chemistry – A Guide to 13-C Nuclear Magnetic Resonance (NMR). Retrieved from [Link]

  • Waters Corporation. (n.d.). Interpreting Mass Spectrometry Output. Retrieved from [Link]

  • Agilent. (n.d.). Small Molecule Drug Characterization and Purity Analysis. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2015, December 7). Mass Spectrometry - Interpretation Made Easy! [Video]. YouTube. Retrieved from [Link]

  • MtoZ Biolabs. (n.d.). Mass Spectrometry for Molecular Weight: Common Methods and Applications. Retrieved from [Link]

  • University of Calgary. (n.d.). IR: carboxylic acids. Retrieved from [Link]

  • All 'Bout Chemistry. (2023, March 4). FTIR spectra of carboxylic acids || H-bonding & conjugation effect [Video]. YouTube. Retrieved from [Link]

  • Journal of Chemical Health Risks. (2024, February 2). Synthesis, Characterization and Anticancer Evaluation of 1-(5-Substituted-1H-Indol-3-Yl)-3-(P-Substituted-Benzyl) Prop-2-En-1-One Derivatives. Retrieved from [Link]

  • SlidePlayer. (n.d.). Mass Spectrometry- molecular weight of the sample; formula Chapter 12. Retrieved from [Link]

  • Shimadzu Corporation. (2021, August 23). Analysis of High Molecular Weight Compound by Direct Sample Inlet DI – Electron Ionization (EI) MS [Video]. YouTube. Retrieved from [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Handling 3-(1H-indol-3-yl)-2-methylpropanoic acid: A Risk-Based Approach to Personal Protective Equipment

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Analysis: Understanding the Compound's Profile

The primary directive in laboratory safety is to understand the potential risks. Our target molecule combines the characteristics of an indole and a carboxylic acid. Indole and its derivatives can cause skin and severe eye irritation, and may be harmful if inhaled or swallowed.[1][2][3] Carboxylic acids are corrosive and can cause burns to skin and eyes.[4] Therefore, we must assume this compound presents similar hazards.

Table 1: Summary of Potential Hazards

Hazard TypePotential EffectPrimary Exposure Route
Acute Toxicity (Oral) Harmful if swallowed, may cause gastrointestinal irritation.[1][3]Ingestion
Skin Irritation/Corrosion Causes skin irritation; readily absorbed through the skin.[1][3]Dermal Contact
Eye Damage/Irritation Causes serious eye irritation and possible injury.[1][3]Ocular Contact
Respiratory Irritation May cause irritation of the mucous membrane and upper respiratory tract.[1][3]Inhalation
Chronic Effects Animal studies on related compounds have reported tumor development.[1]All Routes

The causality is clear: the acidic nature of the carboxylic group presents a corrosive risk, while the indole structure contributes to irritant and potentially toxic effects. This dual-hazard profile necessitates a multi-layered Personal Protective Equipment (PPE) strategy.

Core Protective Measures: The "Why" Behind the Gear

Effective PPE is more than a checklist; it's a system designed to isolate you from the specific hazards identified. Each component has a purpose rooted in the chemical's properties.

  • Eye and Face Protection: Given the high risk of severe eye irritation, splash-proof chemical goggles are mandatory.[5] Standard safety glasses are insufficient as they do not protect against splashes from all angles. When handling larger quantities (>10 mL) or if there is a significant risk of splashing, a face shield should be worn in addition to goggles to protect the entire face.

  • Hand Protection: The compound is likely to cause skin irritation and can be absorbed dermally.[1] Nitrile gloves are the minimum requirement for handling this organic substance.[5] For prolonged handling or when working with solutions, consider double-gloving or using thicker, chemical-resistant gloves to prevent breakthrough.[6] Always inspect gloves for tears or punctures before use and wash hands thoroughly after removal.

  • Body Protection: A standard laboratory coat is required to protect skin and clothing from minor spills and contamination.[5] For procedures with a higher risk of splashing, an impervious or chemically resistant apron should be worn over the lab coat. Ensure the lab coat is fully buttoned and the sleeves are not rolled up.

  • Respiratory Protection: Due to the potential for respiratory tract irritation from dust or aerosols, all handling of the solid compound or its solutions should be performed within a certified chemical fume hood to minimize inhalation exposure.[5]

The following diagram illustrates the decision-making logic for selecting the appropriate level of PPE based on the experimental scale and procedure.

PPE_Decision_Workflow cluster_assessment Hazard & Scale Assessment cluster_ppe PPE Selection cluster_location Work Location Start Start: Assess Procedure CheckScale Handling solid or small volume (<10mL)? Start->CheckScale MinPPE Minimum PPE: - Nitrile Gloves - Lab Coat - Chemical Goggles CheckScale->MinPPE Yes EnhancedPPE Enhanced PPE: - Minimum PPE + - Face Shield - Impervious Apron CheckScale->EnhancedPPE No (Larger volume / Splash risk) FumeHood Action: Work in Fume Hood MinPPE->FumeHood EnhancedPPE->FumeHood

Caption: PPE selection workflow based on operational scale.

Operational and Disposal Plans

A self-validating safety protocol extends beyond wearing PPE to encompass the entire lifecycle of the chemical in the laboratory.

Step-by-Step Handling Protocol

This protocol outlines the essential steps for safely handling 3-(1H-indol-3-yl)-2-methylpropanoic acid.

Handling_Workflow Start 1. Prepare Work Area (Fume Hood) DonPPE 2. Don PPE (Gloves, Goggles, Lab Coat) Start->DonPPE Weigh 3. Weigh Compound in Hood DonPPE->Weigh Dissolve 4. Prepare Solution (Add acid to solvent) Weigh->Dissolve PerformExp 5. Conduct Experiment Dissolve->PerformExp Waste 6. Segregate Waste (Halogenated/Non-halogenated) PerformExp->Waste Clean 7. Decontaminate Glassware & Surfaces Waste->Clean DoffPPE 8. Doff PPE Clean->DoffPPE Wash 9. Wash Hands DoffPPE->Wash

Caption: Standard workflow for handling the target compound.

Storage Requirements

Indole compounds are known to be sensitive to air, light, and moisture.[1][7] Improper storage can lead to degradation, compromising experimental results.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) if possible.

  • Container: Use a tightly sealed, opaque or amber vial.[7]

  • Temperature: Store in a cool, dry place, typically at 2-8°C for short-term and -20°C for long-term storage.[7]

  • Location: Keep in a designated, well-ventilated cabinet away from incompatible materials like strong oxidizing agents and bases.[2][8]

Disposal Plan

Proper disposal is a critical final step.

  • Chemical Waste: Dispose of the compound and any solutions in a designated "Organic Liquid" waste container.[5] If halogenated solvents are used, the waste must be placed in a "Halogenated Organic Waste" container.[5]

  • Contaminated Materials: Gloves, wipes, and other contaminated disposable materials should be double-bagged, sealed, and placed in a designated solid chemical waste container.[4]

  • Empty Containers: Rinse empty containers with a suitable solvent (e.g., ethanol or acetone) three times. The rinsate should be collected and disposed of as chemical waste. Allow the container to dry in a fume hood before disposal.[9]

  • Regulatory Compliance: All waste disposal must adhere to local, regional, and national regulations.[2]

Emergency Procedures: Immediate Response Plan

In the event of an accidental exposure or spill, a swift and correct response is crucial.

Table 2: Emergency First Aid and Spill Response

IncidentImmediate Action
Skin Contact Immediately remove contaminated clothing.[1] Flush the affected area with copious amounts of water for at least 15 minutes.[1][8][10] Seek medical attention if irritation persists.[2]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open.[1][2] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.[1]
Inhalation Move the person to fresh air immediately.[1][2] If breathing is difficult, provide oxygen. Call a poison center or physician if you feel unwell.[2]
Ingestion Do NOT induce vomiting.[1] If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of water.[1] Seek immediate medical attention.[1][2]
Small Spill (<20mL) Alert others in the area. Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.[9] Clean the area with a suitable solvent.
Large Spill (>20mL) Evacuate the immediate area and alert your supervisor or emergency response team.[8][9] Prevent the spill from entering drains.[11]

By adhering to these rigorous safety protocols, you build a self-validating system of safety that protects you, your colleagues, and the integrity of your scientific work. This guide serves as a foundational document; always supplement it with your institution's specific safety policies and procedures.

References

  • Material Safety Data Sheet - Indole, 99+% . Cole-Parmer.

  • SAFETY DATA SHEET - INDOLE-3-BUTYRIC ACID . Spectrum Chemical. (2019-07-09).

  • Indole Test Reagents - Kovacs, DMACA, Spot test . Hardy Diagnostics.

  • Safe Laboratory Practices: Handling and Disposing of Organic Substances . HSC Chemistry. (2025-03-04).

  • Safety Data Sheet: Indole-3-propionic acid . Carl ROTH.

  • Standard Operating Procedures for Use of Caustics and Acids Other than Hydrofluoric . Unknown Source.

  • Prevention of Indole Compound Oxidation During Storage . Benchchem.

  • Acid Handling . University of Utah.

  • Safety Data Sheet - 3-Indolepropionic acid . Fisher Scientific.

  • Kovac's Indole Reagent, Safety Data Sheet . Neogen. (2019-10-30).

  • Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 1) . National Institutes of Health (NIH). (2022-08-21).

  • Topic 1: Safety in the Organic Chemistry Laboratory . California State University, Bakersfield (CSUB).

  • Protective Equipment . American Chemistry Council.

  • indole-3-aldehyde . Organic Syntheses Procedure.

  • SAFETY DATA SHEET - Indole . Sigma-Aldrich. (2025-10-16).

  • Safety Data Sheet - Indole-3-propionic Acid . Cayman Chemical. (2025-09-19).

  • Organic Acid Standard Operating Procedure . University of Washington.

  • Indole-Containing Natural Products 2019–2022: Isolations, Reappraisals, Syntheses, and Biological Activities . MDPI.

  • Safety equipment, PPE, for handling acids . Quicktest. (2022-08-26).

  • Acids Standard Operating Procedure Template . University of New Mexico.

  • INDOLE (EHRLICH'S) . Thermo Fisher Scientific.

  • Personal Protective Equipment Requirements for Laboratories . University of Washington.

  • Method of separating indole . Google Patents.

  • Personal Protective Equipment (PPE) . Chemical Hazards Emergency Medical Management (CHEMM).

  • Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2) . National Institutes of Health (NIH).

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(1H-indol-3-yl)-2-methylpropanoic acid
Reactant of Route 2
Reactant of Route 2
3-(1H-indol-3-yl)-2-methylpropanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.